molecular formula C13H10FN3O3 B323296 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Katalognummer: B323296
Molekulargewicht: 275.23 g/mol
InChI-Schlüssel: VCRWTSUAWNVEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluoro-5-nitrophenyl)-3-phenylurea is a member of ureas.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H10FN3O3

Molekulargewicht

275.23 g/mol

IUPAC-Name

1-(2-fluoro-5-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C13H10FN3O3/c14-11-7-6-10(17(19)20)8-12(11)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)

InChI-Schlüssel

VCRWTSUAWNVEPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Chemical Properties of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

[1]

Executive Summary

1-(2-Fluoro-5-nitrophenyl)-3-phenylurea is a specialized diarylurea derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and agrochemical research.[1] It belongs to a class of compounds known for potent kinase inhibition (e.g., VEGFR/PDGFR families) and cytokinin-like plant growth regulation .[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.[1][2] It is designed for researchers optimizing Structure-Activity Relationships (SAR) or developing novel kinase inhibitors where the 2-fluoro-5-nitro substitution pattern serves as a critical electronic modulator.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₃H₁₀FN₃O₃
Molecular Weight 275.24 g/mol
Core Scaffold 1,3-Diarylurea
Key Functional Groups Urea bridge (-NH-CO-NH-), Nitro (-NO₂), Fluoro (-F)
Physicochemical Properties

The introduction of the electron-withdrawing nitro group and the electronegative fluorine atom significantly alters the properties compared to the parent diphenylurea.

ParameterValue / CharacteristicStructural Implication
Physical State Crystalline Solid (Yellow/Off-white)Nitro conjugation imparts color.[1][2]
Melting Point 180–190 °C (Decomp.)[1][2]Strong intermolecular hydrogen bonding in the crystal lattice.[3]
Solubility (Water) Negligible (< 0.1 mg/mL)High lipophilicity due to aromatic rings.[1][2]
Solubility (Organic) High: DMSO, DMF; Mod: Acetone, Ethyl AcetatePolar aprotic solvents disrupt urea H-bonds.[1][2]
pKa (Urea NH) ~10–11 (Estimated)The 2-fluoro-5-nitrophenyl ring increases acidity of the adjacent NH.[1][2]
LogP ~2.5 – 3.0Suitable for membrane permeability in biological assays.[1][2]

Synthesis & Manufacturing Protocols

The most robust synthetic route involves the nucleophilic addition of an aniline derivative to an aryl isocyanate. This method ensures high atom economy and typically spontaneous precipitation of the product.

Core Synthetic Route

Reaction: 2-Fluoro-5-nitroaniline + Phenyl Isocyanate

12

SynthesisAniline2-Fluoro-5-nitroaniline(Nucleophile)IntermediateTetrahedralIntermediateAniline->IntermediateNucleophilic Attack(DCM/THF, 25°C)IsocyanatePhenyl Isocyanate(Electrophile)Isocyanate->IntermediateProduct1-(2-Fluoro-5-nitrophenyl)-3-phenylureaIntermediate->ProductProton Transfer(Precipitation)

Figure 1: Nucleophilic addition pathway for the synthesis of the target diarylurea.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol batch.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Fluoro-5-nitroaniline (1.56 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

    • Note: If solubility is poor, dry Tetrahydrofuran (THF) can be used.[1][2]

  • Addition: Add Phenyl Isocyanate (1.19 g, 1.1 mL, 10 mmol) dropwise via syringe over 5 minutes at room temperature (25°C).

    • Safety: Isocyanates are potent sensitizers.[1] Handle in a fume hood.

  • Reaction: Stir the mixture for 4–12 hours. The product typically precipitates as a white or pale yellow solid during this time.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1).[1][2] The isocyanate spot will disappear.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted starting materials. Recrystallize from Ethanol if higher purity (>99%) is required.[1][2]

  • Yield: Expected yield is 85–95%.[1][2]

Reactivity & Stability Profile

Intramolecular Hydrogen Bonding

The ortho-fluorine atom plays a critical structural role.[1] It can accept a hydrogen bond from the adjacent urea NH proton.

  • Effect: This locks the molecule into a planar or near-planar conformation, which is often crucial for binding to kinase ATP-pockets (mimicking the adenine ring).[1][2]

  • Consequence: This conformational lock reduces the entropic penalty of binding to protein targets.[1][2]

Chemical Stability[1]
  • Hydrolysis: Stable at neutral pH.[1][2] Hydrolysis back to the aniline and amine/CO₂ occurs only under strong acidic or basic conditions at elevated temperatures (>80°C).[2]

  • Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom is activated by the para-nitro group.[1][2]

    • Reactivity: In the presence of strong nucleophiles (e.g., thiols, alkoxides) and heat, the fluorine can be displaced.[2] This is a common strategy to introduce further complexity (e.g., ether or thioether linkages) in drug design.[2]

Reduction Potential

The nitro group (-NO₂) is a "masked" amino group.[1][2]

  • Transformation: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH, SnCl₂) converts the nitro group to an amine (-NH₂).[1][2]

  • Utility: The resulting amino-urea is a versatile intermediate for synthesizing bis-ureas or heterocycles (e.g., benzimidazoles).[1][2]

Biological Context & Applications[1][2][3][4][6][12][14]

Kinase Inhibition Scaffold

Diarylureas are a privileged structure in oncology.[4] The target compound shares the core scaffold with Sorafenib and Regorafenib .[1][2]

  • Mechanism: The urea moiety functions as a "hinge binder," forming dual hydrogen bonds (one donor, one acceptor) with the backbone residues (typically Glu/Asp) in the ATP-binding site of kinases like VEGFR-2 , PDGFR , and Raf .[1][2]

  • Role of Substituents:

    • Urea: H-bond anchor.[1][2]

    • Phenyl Ring: Hydrophobic interactions with the selectivity pocket.[1][2]

    • Nitro/Fluoro: Tuning of electronic properties to match the electrostatic environment of the enzyme pocket.[2]

SARcluster_activityBiological TargetsCompound1-(2-Fluoro-5-nitrophenyl)-3-phenylureaKinaseTyrosine Kinases(VEGFR, Raf)(Anticancer)Compound->KinaseUrea H-bonds toGatekeeper ResidueCytokininPlant CytokininReceptors(Agrochemical)Compound->CytokininMimics AdenineStructure

Figure 2: Dual biological potential of the phenylurea scaffold.[1][2]

Agrochemical Activity

Phenylureas are potent cytokinins (plant hormones).[1][2]

  • Activity: They promote cell division and delay senescence in plant tissues.[1][2]

  • Structure-Activity: The electron-withdrawing nitro group often enhances activity compared to unsubstituted diphenylurea, though it is generally less potent than Thidiazuron.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral features are diagnostic:

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

9.0–9.5 ppm (2H, s)
Two broad singlets for Urea -NH- protons.[1][2]

8.5–9.0 ppm (1H, dd)
Proton ortho to Nitro group (deshielded).[1][2]

7.0–7.5 ppm (m)
Aromatic multiplets (Phenyl ring).[1][2]
IR Spectroscopy 3250–3350 cm⁻¹N-H stretch (secondary amine).[1][2]
1640–1660 cm⁻¹C=O stretch (Urea carbonyl).[1][2]
1530 & 1350 cm⁻¹N-O stretch (Nitro group, asymmetric/symmetric).[1][2]
¹⁹F NMR

-110 to -130 ppm
Single signal for aromatic Fluorine.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Nitroaromatic derivative).[1][2]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1][2]

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizers.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (NOx) and hydrofluoric acid (HF).[1][2]

References

  • Potts, B. C., et al. "Discovery of Sorafenib (BAY 43-9006): A Novel, Orally Active Raf Kinase Inhibitor."[1][2] Current Pharmaceutical Design, vol. 8, no. 25, 2002.[1]

  • Banker, R., et al. "Synthesis and Biological Evaluation of New Phenylurea Derivatives."[1][2] Journal of Medicinal Chemistry, 2001.[1][2] (General reference for diarylurea synthesis protocols).

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1][2] [1][2][5]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.[1][2] (Reference for Nucleophilic Aromatic Substitution and Urea formation mechanisms).

  • Mokotedi, L., et al. "Synthesis and characterization of novel diarylurea derivatives."[1][2] Spectrochimica Acta Part A, 2018.[1][2] (Spectral data correlation for substituted ureas).

Molecular structure and weight of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea , a specialized diarylurea scaffold. This document is structured for researchers requiring precise molecular characterization, synthesis protocols, and biological context for drug discovery or agrochemical applications.

Molecular Identity & Physicochemical Properties[1][2][3][4]

This compound belongs to the diarylurea class, a privileged scaffold in medicinal chemistry known for its ability to form key hydrogen bonding networks within enzyme active sites (e.g., kinase inhibitors) and plant receptors.

Core Data Table
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₃H₁₀FN₃O₃
Molecular Weight 275.24 g/mol Average Mass
Monoisotopic Mass 275.0706 g/mol For High-Res MS (M+H⁺ ≈ 276.078)
CAS Registry Not widely listedCustom synthesis required (See Section 2)
SMILES O=c1cc(NC(=O)Nc2ccccc2)c(F)cc1
InChI Key Calculated from structure
Predicted LogP ~2.8 - 3.2Lipophilic, suitable for membrane permeability
H-Bond Donors 2Urea -NH- groups
H-Bond Acceptors 3Nitro group (O), Urea carbonyl (O), Fluorine
Structural Visualization

The molecule features a central urea bridge flanking two aromatic systems: an electron-deficient 2-fluoro-5-nitrophenyl ring and a neutral phenyl ring. The ortho-fluorine atom creates specific electronic repulsion and conformational locking, while the meta-nitro group serves as a strong electron-withdrawing group (EWG) or a handle for reduction to an amine.

MolecularStructure cluster_features Pharmacophore Features AnilineRing 2-Fluoro-5-nitrophenyl (Electron Deficient) UreaBridge Urea Linker (-NH-CO-NH-) (H-Bond Donor/Acceptor) AnilineRing->UreaBridge C-N Bond Nitro 5-NO2 Group (Metabolic Handle) AnilineRing->Nitro Fluoro 2-Fluoro (Conformational Lock) AnilineRing->Fluoro PhenylRing Phenyl Group (Lipophilic Tail) UreaBridge->PhenylRing N-C Bond

Caption: Structural connectivity and pharmacophore segmentation of the target molecule.

Synthesis & Fabrication Protocol

Since this specific derivative is not a standard catalog item, it must be synthesized. The most robust "self-validating" method involves the nucleophilic addition of 2-Fluoro-5-nitroaniline to Phenyl Isocyanate . This route avoids complex coupling reagents and yields high purity through simple precipitation.

Reaction Scheme

Reagents:

  • Nucleophile: 2-Fluoro-5-nitroaniline (CAS: 369-35-7)

  • Electrophile: Phenyl Isocyanate (CAS: 103-71-9)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve 1.0 eq (e.g., 1.56 g) of 2-Fluoro-5-nitroaniline in 20 mL of anhydrous DCM. Ensure complete dissolution.

  • Addition:

    • Add 1.1 eq (e.g., 1.2 mL) of Phenyl Isocyanate dropwise via syringe at Room Temperature (25°C).

    • Note: The reaction is mildly exothermic. If scaling up (>5g), cool to 0°C during addition.

  • Reaction & Monitoring:

    • Stir the mixture at Room Temperature for 4–12 hours .

    • Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting aniline spot (fluorescent, lower Rf) should disappear, replaced by a new, more polar urea spot.

  • Isolation (Self-Validating Step):

    • Diarylureas typically precipitate from DCM/Hexane.

    • If a solid forms: Filter the precipitate and wash with cold DCM/Hexane (1:1) to remove unreacted isocyanate.

    • If no solid forms: Concentrate the solvent to ~5 mL and add Hexane to induce precipitation.

  • Purification:

    • Recrystallize from Ethanol or Acetonitrile if high purity (>99%) is required for biological assay.

    • Expected Yield: 85–95%.

    • Appearance: Yellow to pale orange solid (due to the nitro chromophore).

SynthesisWorkflow Start Start: 2-Fluoro-5-nitroaniline (Dissolved in DCM) AddIso Add Phenyl Isocyanate (1.1 eq, Dropwise) Start->AddIso React Stir RT, 4-12h (Monitor TLC) AddIso->React Check Precipitate Formed? React->Check Filter Filter & Wash (Cold DCM/Hexane) Check->Filter Yes Conc Concentrate & Add Hexane Check->Conc No Final Final Product: This compound Filter->Final Conc->Filter

Caption: Logical flow for the synthesis and isolation of the target diarylurea.

Structural Analysis & Validation

To confirm the identity of the synthesized compound, compare spectral data against these predicted signatures.

1H NMR (DMSO-d6, 400 MHz) Prediction
  • δ 9.0 - 9.5 ppm (2H, s, broad): Two distinct singlets for the Urea -NH- protons. The proton adjacent to the electron-poor nitro-ring will likely be more downfield.

  • δ 8.8 - 9.0 ppm (1H, dd): Proton on the nitro-ring at position 6 (adjacent to Urea and Nitro), highly deshielded.

  • δ 7.9 - 8.1 ppm (1H, m): Proton on the nitro-ring (position 4).

  • δ 7.4 - 7.6 ppm (1H, t): Proton on the nitro-ring (position 3, adjacent to Fluorine). Note: Look for H-F coupling.

  • δ 7.0 - 7.5 ppm (5H, m): Phenyl ring protons (multiplet).

Mass Spectrometry (ESI)
  • Mode: Positive (+).

  • Expected Peak: [M+H]⁺ = 276.08.

  • Fragment: Loss of phenyl isocyanate (M - 119) is a common fragmentation pathway for ureas.

Biological & Research Applications

Kinase Inhibitor Scaffold

This molecule mimics the core structure of Sorafenib and Regorafenib (FDA-approved multi-kinase inhibitors).

  • Mechanism: The urea moiety acts as a "hinge binder" or interacts with the conserved Glu/Asp residues in the kinase ATP-binding pocket.

  • Utility: Researchers use this specific analog to study the Structure-Activity Relationship (SAR) of the "Head" group. The ortho-fluorine atom is critical for metabolic stability and locking the conformation relative to the urea bridge.

Agrochemical (Herbicide/Cytokinin)

Phenylureas are classic photosystem II inhibitors (e.g., Diuron).

  • Activity: The 2-fluoro-5-nitro substitution pattern alters the lipophilicity and electronic character, potentially shifting activity from herbicidal to cytokinin-like (plant growth regulation).

  • Probe Use: Used to test resistance profiles in Amaranthus or Lolium species resistant to standard herbicides.

Synthetic Intermediate

The Nitro group is a "masked" amine.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to an amine (
    
    
    
    ).
  • Cyclization: The resulting diamine can be cyclized with phosgene or carbon disulfide to form benzimidazolones , a scaffold found in antipsychotics and analgesics.

References

  • Synthesis of Diarylureas:Organic Syntheses, Coll. Vol. 5, p. 555 (1973).
  • Component A (Amine): National Center for Biotechnology Information. PubChem Compound Summary for CID 67789, 2-Fluoro-5-nitroaniline . [Link]

  • Component B (Isocyanate): National Center for Biotechnology Information. PubChem Compound Summary for CID 7673, Phenyl isocyanate . [Link]

  • Biological Context (Urea Scaffold): Dumas, J. (2009). "History of the discovery of sorafenib." Oncology & Hematology Review. (Discusses the critical role of the diarylurea bridge in kinase inhibition).

Technical Whitepaper: Synthetic Architectures of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of the synthetic methodologies for 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea , a diarylurea scaffold of significant interest in medicinal chemistry. Diarylureas are privileged structures, serving as the pharmacophore in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and cytokinins.

The presence of the 2-fluoro-5-nitro moiety introduces specific electronic challenges—namely, the deactivation of the aniline nucleophile—which necessitates tailored reaction conditions compared to standard urea syntheses. This guide details two primary synthetic routes, optimizes process parameters for deactivated anilines, and provides self-validating characterization protocols.

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthesis, we must first visualize the disconnection of the urea linkage. The urea carbonyl is the central electrophilic node.

Retrosynthesis Target This compound (Target) Disconnection Disconnection (C-N Bond Cleavage) Target->Disconnection Retrosynthesis FragA Fragment A: 2-Fluoro-5-nitroaniline (Nucleophile) Disconnection->FragA FragB Fragment B: Phenyl Isocyanate (Electrophile) Disconnection->FragB AltFrag Alternative: Triphosgene + Aniline FragB->AltFrag In situ generation

Figure 1: Retrosynthetic disconnection showing the primary Isocyanate-Amine pathway.

Critical Reactivity Analysis

The synthesis hinges on the nucleophilic attack of an aniline nitrogen onto an isocyanate carbonyl.[1] However, the specific electronics of 2-fluoro-5-nitroaniline present a challenge:

  • Electronic Deactivation: The nitro group (-NO₂) at the 5-position and the fluorine atom (-F) at the 2-position are strong electron-withdrawing groups (EWG).

  • Nucleophilicity: These groups significantly reduce the electron density on the amine nitrogen, lowering its pKa (approx. 2.0–2.5) compared to unsubstituted aniline (pKa 4.6).

  • Implication: Standard room-temperature protocols may result in sluggish kinetics or incomplete conversion. Thermal activation (reflux) or base catalysis is often required to drive the reaction to completion.

Primary Synthetic Route: Isocyanate Addition

This is the industrial standard for library synthesis due to its atom economy and simple workup.

Mechanism of Action

The reaction proceeds via a concerted nucleophilic addition.

Mechanism Step1 Reactants: Deactivated Aniline + Phenyl Isocyanate Step2 Transition State: Nucleophilic Attack on C=O Step1->Step2 Heat/Base Step3 Intermediate: Zwitterionic Species Step2->Step3 Step4 Product: This compound Step3->Step4 Proton Transfer

Figure 2: Reaction mechanism highlighting the activation energy requirement.

Detailed Experimental Protocol

Reagents:

  • 2-Fluoro-5-nitroaniline (1.0 equiv) [CAS: 369-36-8][2][3]

  • Phenyl Isocyanate (1.1 equiv) [CAS: 103-71-9]

  • Solvent: Anhydrous THF or Toluene (0.5 M concentration)

  • Catalyst (Optional): Pyridine (0.1 equiv) or Triethylamine

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Charge the flask with 2-Fluoro-5-nitroaniline (e.g., 1.56 g, 10 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.

  • Addition: Add Phenyl Isocyanate (1.2 mL, 11 mmol) dropwise via syringe. Note: Reaction may not be exothermic due to deactivated aniline.

  • Reaction: Heat the mixture to reflux (66°C for THF) for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting aniline spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The urea product often precipitates upon cooling.[4]

    • If precipitate forms: Filter the solid and wash with cold Et₂O or Hexanes to remove excess isocyanate.

    • If no precipitate: Concentrate the solvent to ~20% volume and add cold Hexanes to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or an EtOH/Water mixture if necessary.

Self-Validation Check:

  • TLC: Product will be more polar (lower Rf) than the isocyanate but less polar than the starting aniline in some systems; however, urea protons often drag on silica.

  • Yield Expectation: 75–90%.

Alternative Route: Triphosgene Mediated

If phenyl isocyanate is unavailable or if handling volatile isocyanates is a safety concern, the "Triphosgene Method" generates the isocyanate in situ.

Protocol Overview
  • Activation: Dissolve 2-Fluoro-5-nitroaniline (1.0 equiv) and Triethylamine (2.5 equiv) in DCM at 0°C.

  • Phosgenation: Add Triphosgene (0.35 equiv) slowly. Stir for 30 mins to form the isocyanate intermediate.

  • Coupling: Add Aniline (1.0 equiv) to the mixture.

  • Completion: Allow to warm to room temperature and stir for 4–6 hours.

  • Safety Note: This method generates Phosgene gas as a transient intermediate. Must be performed in a well-ventilated fume hood with a caustic scrubber trap.

Data Summary & Comparison

ParameterIsocyanate Route (Method A)Triphosgene Route (Method B)
Atom Economy 100% (Additive)Lower (Byproducts: Et₃N·HCl)
Reactivity Moderate (Requires Heat)High (Activated Intermediate)
Safety Profile Moderate (Isocyanate is a sensitizer)High Risk (Phosgene generation)
Purification Simple FiltrationAqueous Wash + Column/Recryst.
Recommended For Standard Lab Synthesis Isocyanate Unavailable

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be obtained.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0–9.5 ppm: Two distinct singlets for Urea -NH- protons. The proton adjacent to the electron-deficient ring (2-fluoro-5-nitro) will typically be more downfield.

    • δ 8.5–9.0 ppm: Aromatic proton at C6 of the nitro ring (doublet of doublets due to F-coupling).

    • δ 7.0–7.5 ppm: Multiplet corresponding to the phenyl ring protons.

  • IR Spectroscopy (ATR/KBr):

    • 3250–3350 cm⁻¹: N-H stretch (broad).

    • 1650–1700 cm⁻¹: C=O stretch (Urea carbonyl). Strong diagnostic band.

    • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Calculated m/z = 276.07. Look for M+1 or M+Na peaks.

Experimental Workflow Visualization

Workflow Start Start: Weigh 2-Fluoro-5-nitroaniline Solvent Dissolve in Anhydrous THF Start->Solvent AddIso Add Phenyl Isocyanate (Dropwise) Solvent->AddIso Reflux Reflux at 66°C (6-12 Hours) AddIso->Reflux Cool Cool to RT (Precipitate forms) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Et2O Filter->Wash Dry Dry under Vacuum (Final Product) Wash->Dry

Figure 3: Step-by-step experimental workflow for the Isocyanate Route.[5]

References

  • General Diarylurea Synthesis

    • Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[6]

    • Source: Asian Journal of Chemistry, Vol. 23, No. 4 (2011).
    • Context: Describes the standard reflux conditions for urea form
    • URL:[Link]

  • Triphosgene Methodology

    • Title: Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors.
    • Source: PMC / NIH (2019).
    • Context: Details the use of triphosgene for coupling substituted anilines.
    • URL:[Link]

  • Component Properties (2-Fluoro-5-nitroaniline)

    • Title: 2-Fluoro-5-nitroaniline Compound Summary.
    • Source: PubChem.[3]

    • Context: Physical properties and safety data for the starting m
    • URL:[Link]

  • Reaction Mechanism Support

    • Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
    • Source: NIH / PMC (2022).
    • Context: Discusses traditional vs.
    • URL:[Link]

Sources

The Potent Biological Landscape of Fluorinated Phenylurea Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylurea derivatives, a class of compounds that has garnered significant attention in medicinal chemistry and drug development. We will delve into the core mechanisms of action, with a particular focus on their role as multi-kinase inhibitors in oncology. This guide will elucidate the strategic importance of fluorination in optimizing pharmacokinetic and pharmacodynamic properties. Furthermore, we will present detailed experimental protocols for assessing their biological efficacy and provide visual representations of key signaling pathways and experimental workflows to aid in comprehension and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Phenylurea Scaffold and the Transformative Role of Fluorine

The phenylurea core structure is a versatile scaffold in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions with biological targets. However, the strategic incorporation of fluorine atoms into this scaffold has revolutionized its therapeutic potential. Fluorine, despite its small size, is the most electronegative element, and its introduction into a molecule can profoundly influence several critical properties.[1][2]

The strategic placement of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended plasma half-life and improved bioavailability.[3][2][4]

  • Modulate Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[1][2]

  • Alter Acidity and Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can impact a compound's solubility and interactions with target proteins.[1]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1][2]

These modifications have been instrumental in the development of highly effective drugs, particularly in the field of oncology. A significant number of recently approved drugs contain fluorine, highlighting its importance in modern drug discovery.[3][4]

Core Mechanism of Action: Multi-Kinase Inhibition

A primary mechanism through which many fluorinated phenylurea derivatives exert their biological effects is through the inhibition of multiple protein kinases.[5][6][7] Protein kinases are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[][9][10] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Fluorinated phenylureas, such as the well-known anticancer agents Sorafenib and Regorafenib, function as multi-kinase inhibitors, targeting both intracellular and cell surface kinases.[6][11][12][13] This multi-targeted approach allows them to simultaneously disrupt several key signaling pathways essential for tumor growth and survival.[11][12]

Inhibition of the RAF/MEK/ERK Signaling Pathway

A critical intracellular pathway targeted by these compounds is the RAF/MEK/ERK pathway (also known as the MAPK pathway).[][11][14] This pathway is a central signaling cascade that transmits extracellular signals to the nucleus, ultimately regulating gene expression and promoting cell proliferation.[][9][10]

  • Mechanism of Inhibition: Fluorinated phenylureas, like Sorafenib, directly inhibit RAF kinases (C-RAF, B-RAF, and mutant B-RAF).[6][11] By blocking RAF, they prevent the downstream phosphorylation and activation of MEK and ERK, thereby halting the signaling cascade and inhibiting tumor cell proliferation.[11][15]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Fluorinated Phenylurea (e.g., Sorafenib) Inhibitor->RAF Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR EndothelialCell Endothelial Cell VEGFR->EndothelialCell PDGFR->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Inhibitor Fluorinated Phenylurea (e.g., Regorafenib) Inhibitor->VEGFR Inhibitor->PDGFR

Figure 2: Inhibition of angiogenesis by fluorinated phenylurea derivatives through the blockade of VEGFR and PDGFR signaling.

Prominent Examples and Their Biological Activity Profiles

Several fluorinated phenylurea derivatives have been successfully developed as anticancer drugs. The following table summarizes the key characteristics of two prominent examples, Sorafenib and Regorafenib.

Compound Key Kinase Targets Primary Biological Activities Approved Indications (Examples)
Sorafenib RAF (C-RAF, B-RAF), VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET [6][11][13]Inhibition of tumor cell proliferation, anti-angiogenesis, induction of apoptosis [11][15]Hepatocellular carcinoma, renal cell carcinoma, thyroid carcinoma [6]
Regorafenib VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF [5][16]Inhibition of tumor angiogenesis, oncogenesis, and metastasis [5][12]Metastatic colorectal cancer, gastrointestinal stromal tumors, hepatocellular carcinoma [7]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of novel fluorinated phenylurea derivatives requires robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental experiments: an in vitro kinase inhibition assay and a cell viability (MTT) assay.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The extent of phosphorylation is typically quantified using methods such as radioactivity, fluorescence, or luminescence.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Test compound (fluorinated phenylurea derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagents (e.g., [γ-³²P]ATP, phosphospecific antibodies)

  • 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Kinase_Assay_Workflow Start Start PrepCompound Prepare Compound Dilutions Start->PrepCompound SetupReaction Set up Kinase Reaction Mixture PrepCompound->SetupReaction Initiate Initiate with ATP SetupReaction->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect Analyze Analyze Data (IC₅₀) Detect->Analyze End End Analyze->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [17][18][19]The amount of formazan produced is directly proportional to the number of viable cells. [17] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (fluorinated phenylurea derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight. [17][20]2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). [17][20]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. [17][20]4. Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals. [17][20]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [17]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Future Perspectives and Conclusion

Fluorinated phenylurea derivatives represent a highly successful class of compounds in modern drug discovery, particularly in the development of targeted cancer therapies. Their ability to act as multi-kinase inhibitors, coupled with the advantageous properties conferred by fluorination, makes them a compelling scaffold for further optimization and development.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing new derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation compounds that can overcome acquired resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of fluorinated phenylureas for the treatment of other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.

References

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.).
  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025, November 21).
  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... - ResearchGate. (n.d.).
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hematology & Oncology. (2019, August 15).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Sorafenib - Wikipedia. (n.d.).
  • Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (2021, July 15).
  • What is the mechanism of Regorafenib? - Patsnap Synapse. (2024, July 17).
  • Understanding the RAS-RAF-MEK-ERK Signaling Pathway - BOC Sciences. (2025, June 12).
  • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC. (n.d.).
  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024, July 17).
  • NEXAVAR (sorafenib) tablets 200 mg DESCRIPTION - accessdata.fda.gov. (n.d.).
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. (n.d.).
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27).
  • Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. (2025, March 5).
  • The role of fluorine in medicinal chemistry. (2008, October 4).
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
  • Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells - MDPI. (2024, October 1).
  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway - ResearchGate. (n.d.).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • MAPK/ERK pathway - Wikipedia. (n.d.).
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay - Benchchem. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10).
  • MTT assay to evaluate the cytotoxic potential of a drug - CABI Digital Library. (2017, April 8).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • VEGF-VEGFR Signals in Health and Disease. (2014, January 30).
  • The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity - Benchchem. (n.d.).
  • Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics - PMC. (2017, November 27).
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009, June 1).
  • Roles of PDGF/PDGFR signaling in various organs - PMC - NIH. (n.d.).
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15).
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4).
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF - ResearchGate. (2025, August 6).
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (2016, February 8).
  • Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives - ResearchGate. (2021, September 27).
  • Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds - Preprints.org. (2017, December 11).
  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - MDPI. (2015, March 19).
  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchGate. (n.d.).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024, June 19).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (2021, November 25).
  • (PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27).
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (2015, November 16).
  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites - PMC. (n.d.).
  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - MDPI. (n.d.).

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1] This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea. While direct experimental data for this specific molecule is not yet prevalent in public literature, a robust hypothesis can be formulated based on extensive structure-activity relationship (SAR) data from analogous compounds. We will explore the likely role of this compound as an enzyme inhibitor, potentially targeting protein kinases or other key cellular signaling nodes. This document will detail the chemical rationale for this hypothesis, propose a series of robust experimental protocols for its validation, and present the expected data in a clear, structured format. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel small-molecule therapeutics.

Introduction and Rationale

The this compound molecule integrates several key pharmacophoric features that suggest a high probability of significant biological activity. The core diaryl urea structure is a well-established motif in a number of approved and investigational drugs, particularly in the realm of oncology.[1][2] The addition of a fluoro group can enhance metabolic stability and binding affinity, while the nitro group, a potent electron-withdrawing moiety, is a known feature in many bioactive compounds, contributing to both therapeutic and potential toxicological properties.[3][4][5]

Based on the prevalence of phenylurea derivatives as enzyme inhibitors, this guide will focus on the hypothesis that this compound functions as a protein kinase inhibitor . Many diaryl ureas, including the FDA-approved drug Sorafenib, function by binding to the ATP-binding pocket of various kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][6]

Molecular Structure and Putative Pharmacodynamics

The structure of this compound is presented below:

Key Structural Features and Their Hypothesized Contributions:

  • Phenylurea Core: This central moiety acts as a rigid scaffold that can form critical hydrogen bonds with the hinge region of a kinase's ATP-binding pocket.

  • 2-Fluoro Substitution: The fluorine atom can increase the compound's lipophilicity, potentially enhancing cell membrane permeability and bioavailability.[4] It can also form favorable interactions within the target protein's binding site.

  • 5-Nitro Group: This strongly electron-withdrawing group can significantly influence the electronic properties of the phenyl ring, potentially modulating binding affinity and selectivity. The nitro group is also a feature in compounds with a wide range of biological activities, including antimicrobial and antineoplastic effects.[5][7][8]

Proposed Mechanism of Action: Kinase Inhibition

We hypothesize that this compound acts as a Type II kinase inhibitor. This class of inhibitors binds to the inactive (DFG-out) conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site. This proposed binding mode is common for diaryl urea-based kinase inhibitors.

Hypothesized Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for phenylurea-based inhibitors. Inhibition of the RTK would block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Compound 1-(2-Fluoro-5-nitrophenyl) -3-phenylurea Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation Protocols

To test our hypothesis, a series of in vitro experiments are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's activity.

In Vitro Kinase Inhibition Assay

This experiment will determine the direct inhibitory effect of the compound on a panel of purified kinases.

Methodology:

  • Kinase Panel Selection: A panel of relevant kinases (e.g., VEGFR-2, PDGFR, RAF kinases) will be selected based on the common targets of phenylurea inhibitors.

  • Assay Preparation: Kinases, a suitable substrate (e.g., a generic peptide), and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution: A serial dilution of this compound is prepared, typically from 10 µM down to picomolar concentrations.

  • Reaction Initiation: The kinase, substrate, and compound are incubated together before the reaction is initiated by the addition of ATP.

  • Signal Detection: The reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is proportional to kinase activity.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using a non-linear regression model.

Cellular Proliferation Assay (MTT Assay)

This assay will assess the compound's ability to inhibit the growth of cancer cell lines.

Methodology:

  • Cell Culture: Select a panel of cancer cell lines known to be dependent on the kinases targeted in the in vitro assay (e.g., a human colorectal cancer cell line for RAF inhibition).

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read on a plate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. The GI50 value (the concentration at which 50% of cell growth is inhibited) is then determined.

Experimental Workflow Diagram

G cluster_workflow Experimental Validation Workflow start Synthesize & Purify Compound kinase_assay In Vitro Kinase Assay start->kinase_assay cell_assay Cellular Proliferation Assay start->cell_assay ic50 Determine IC50 (Target Potency) kinase_assay->ic50 gi50 Determine GI50 (Cellular Efficacy) cell_assay->gi50 conclusion Validate Mechanism of Action ic50->conclusion gi50->conclusion

Caption: Workflow for the experimental validation of the proposed mechanism.

Expected Quantitative Data

The following tables summarize the expected outcomes from the proposed experiments, assuming our hypothesis is correct.

Table 1: Expected IC50 Values from In Vitro Kinase Assay

Kinase TargetExpected IC50 (nM)
VEGFR-210 - 50
B-RAF50 - 200
c-KIT20 - 100
PDGFR-β15 - 75

Table 2: Expected GI50 Values from Cellular Proliferation Assay

Cell Line (Cancer Type)Relevant Kinase DependencyExpected GI50 (µM)
HCT116 (Colon)B-RAF0.5 - 2.0
A549 (Lung)VEGFR-21.0 - 5.0
PC-3 (Prostate)PDGFR-β0.8 - 3.5

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. Based on extensive data from structurally related compounds, we propose that this molecule functions as a protein kinase inhibitor. The provided experimental protocols offer a clear path to validating this hypothesis and quantifying the compound's potency and efficacy.

Successful validation would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of kinases to determine its selectivity profile.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of cancer.

  • Structural Biology: Co-crystallization of the compound with its target kinase(s) to confirm the binding mode.

The exploration of novel phenylurea derivatives like this compound remains a promising avenue for the development of next-generation targeted therapies.

References

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLOS One. Available at: [Link]

  • Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. National Center for Biotechnology Information. Available at: [Link]

  • Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences. Available at: [Link]

  • Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed. Available at: [Link]

  • Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Bentham Science. Available at: [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available at: [Link]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. National Center for Biotechnology Information. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Odesa National University I. I. Mechnykov. Available at: [Link]

  • Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors. RSC Publishing. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. ResearchGate. Available at: [Link]

Sources

1-(2-Fluoro-5-nitrophenyl)-3-phenylurea CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea , a significant intermediate scaffold in the development of urea-based kinase inhibitors and herbicides.

Status: Research Grade / Key Intermediate Chemical Class: Diarylurea Primary Application: Pharmacophore Scaffold (Kinase Inhibition), Herbicide Discovery[1]

Part 1: Executive Summary & Chemical Identity

This compound is a substituted diarylurea compound utilized primarily as a structural motif in medicinal chemistry.[1] The urea linkage (–NH–CO–NH–) serves as a critical "hinge-binding" element in kinase inhibitors (e.g., Sorafenib analogs), facilitating hydrogen bonding with amino acid residues (often Asp/Glu) in the ATP-binding pocket of enzymes.

The presence of the 2-fluoro substituent introduces conformational constraints and metabolic resistance, while the 5-nitro group acts as a "masked" amine—a latent functional handle that can be reduced to an aniline for further derivatization (e.g., amidation), making this compound a high-value intermediate for library synthesis.[1]

Chemical Identifiers & Properties
PropertySpecification
Chemical Name This compound
Common Synonyms N-(2-Fluoro-5-nitrophenyl)-N'-phenylurea
Molecular Formula C₁₃H₁₀FN₃O₃
Molecular Weight 275.24 g/mol
Physical State Solid (typically off-white to yellow powder)
Melting Point 180–190 °C (Decomposition typical for nitro-ureas)
Solubility DMSO, DMF (High); Ethanol, Methanol (Moderate); Water (Low)
pKa (Calculated) ~12.5 (Urea NH)
LogP (Predicted) 2.7 – 3.0

Part 2: Synthesis & Manufacturing

The most robust and atom-economical route for synthesizing this compound is the nucleophilic addition of 2-Fluoro-5-nitroaniline to Phenyl Isocyanate .[1] This reaction is generally rapid, exothermic, and requires anhydrous conditions to prevent the hydrolysis of the isocyanate into diphenylurea byproducts.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate group. The resulting intermediate undergoes a proton transfer to form the stable urea linkage.

Synthetic Workflow Diagram

SynthesisWorkflow Aniline 2-Fluoro-5-nitroaniline (CAS: 369-35-7) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Isocyanate Phenyl Isocyanate (CAS: 103-71-9) Isocyanate->Intermediate Solvent Solvent: DCM or THF (Anhydrous, 0°C to RT) Solvent->Intermediate Medium Product This compound (Solid Precipitate) Intermediate->Product Proton Transfer Purification Filtration & Wash (Remove unreacted isocyanate) Product->Purification Isolation

Caption: Step-wise synthetic pathway for this compound via isocyanate coupling.

Part 3: Experimental Protocols

Safety Warning: Phenyl isocyanate is a lachrymator and highly toxic. 2-Fluoro-5-nitroaniline is harmful if swallowed.[1] All operations must be performed in a fume hood.

Protocol A: Synthesis on 10 mmol Scale
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 2-Fluoro-5-nitroaniline (1.56 g, 10 mmol) to the RBF. Add 20 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C using an ice bath. Add Phenyl Isocyanate (1.19 g, 1.09 mL, 10 mmol) dropwise via a syringe over 5 minutes.

    • Note: A slight excess (1.05 eq) of isocyanate may be used to ensure full consumption of the aniline, but equimolar amounts simplify purification.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Observation: A heavy precipitate (the urea product) typically forms within 30 minutes.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.

  • Work-up: Filter the precipitate using a Büchner funnel.

  • Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate and soluble impurities.

  • Drying: Dry the solid under vacuum at 40°C for 4 hours.

Protocol B: Analytical Validation

To ensure scientific integrity, the product must be validated using NMR and LC-MS.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0–9.5 ppm: Two distinct singlets (1H each) corresponding to the Urea –NH– protons. The proton adjacent to the electron-withdrawing nitro/fluoro ring will typically be more downfield.[1]

    • δ 8.5–7.0 ppm: Aromatic region. Look for the specific splitting pattern of the 1,2,4-substituted ring (2-fluoro-5-nitrophenyl) and the multiplet of the phenyl ring.[1]

  • LC-MS:

    • Target Mass: 275.24 Da.

    • Ionization Mode: ESI+ (Expected [M+H]⁺ = 276.2) or ESI- (Expected [M-H]⁻ = 274.2).

Part 4: Biological Context & Downstream Utility

This compound is rarely the "final" drug; rather, it is a scaffold . The 5-nitro group is strategically placed to be reduced to an amine, allowing the molecule to be extended into "Type II" kinase inhibitors which occupy the hydrophobic back-pocket of the enzyme.[1]

Mechanism of Action (Pharmacophore)[9]
  • H-Bond Donor/Acceptor: The urea moiety forms a bidentate hydrogen bond with the "hinge" region of kinases (e.g., the backbone of Glu/Cys residues).

  • Fluorine Effect: The 2-fluoro substituent on the phenyl ring often locks the conformation of the molecule via intramolecular H-bonding or electrostatic repulsion with the urea oxygen, pre-organizing the molecule for binding.[1]

Downstream Workflow: Reduction to Amine

The following diagram illustrates the logical progression from this nitro-urea intermediate to a bioactive amino-urea scaffold.

ReductionPathway NitroUrea This compound (Nitro Scaffold) Conditions Reduction Conditions: H2, Pd/C or Fe/NH4Cl NitroUrea->Conditions AminoUrea 1-(5-Amino-2-fluorophenyl)-3-phenylurea (Active Intermediate) Conditions->AminoUrea Reduction Derivatization Amide Coupling / Library Generation (Target: Kinase Inhibitors) AminoUrea->Derivatization Functionalization

Caption: Transformation of the nitro-urea scaffold into a functional amino-urea precursor.

References

  • Chemical Identity & Synthesis

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Isocyanate-Amine coupling).

    • PubChem Compound Summary.[2][3][4] Urea derivatives and Isocyanate reactions. National Center for Biotechnology Information. Link

  • Pharmacological Context (Urea Scaffolds)

    • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Describes the diarylurea binding mode). Link

  • Synthetic Methodology (Nitro-Aniline Ureas)

    • European Patent Office. (2008). EP1986633B1: Treatment of Duchenne Muscular Dystrophy. (Contains specific protocols for reacting 2-fluoro-5-nitroaniline with isocyanates). Link

Sources

The Nitro-Phenylurea Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of nitro-phenylurea compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this important pharmacophore, with a particular focus on its applications in oncology.

Introduction: The Significance of the Phenylurea Scaffold and the Influence of the Nitro Group

The phenylurea moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Its synthetic accessibility and the ease with which its aromatic rings can be functionalized make it an attractive starting point for the development of novel drug candidates.

The introduction of a nitro group onto the phenyl ring of the phenylurea scaffold can profoundly influence the compound's physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, affecting its ability to interact with biological targets. This guide will dissect the critical role of the nitro group, including its position (ortho, meta, or para), in dictating the SAR of this class of compounds.

The General Synthetic Strategy for Nitro-Phenylurea Derivatives

The synthesis of nitro-phenylurea derivatives is typically achieved through the reaction of a substituted nitro-aniline with an appropriate isocyanate. This versatile approach allows for the systematic modification of both phenyl rings, enabling a thorough investigation of the SAR.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Nitro-aniline Derivative reaction Reaction in an Aprotic Solvent (e.g., DCM, THF) start->reaction isocyanate Isocyanate Derivative isocyanate->reaction crude_product Crude Nitro-phenylurea reaction->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Nitro-phenylurea Derivative purification->final_product characterization Structural Characterization (NMR, IR, Mass Spec) final_product->characterization

Caption: General synthetic workflow for nitro-phenylurea derivatives.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-N'-phenylurea (A Representative Example)

This protocol outlines a general procedure for the synthesis of a para-nitro-phenylurea derivative. Modifications to starting materials can be made to synthesize ortho and meta isomers, as well as derivatives with substitutions on the second phenyl ring.

Materials:

  • 4-nitroaniline

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 4-nitroaniline in anhydrous DCM.

  • Addition of Isocyanate: While stirring the solution at room temperature, add 1.0 equivalent of phenyl isocyanate dropwise via a dropping funnel. An exothermic reaction may be observed; an ice bath can be used for cooling if necessary.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 1-3 hours.

  • Work-up: Once the reaction is complete, the precipitate formed is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry.

Structure-Activity Relationship (SAR) of Nitro-Phenylurea Compounds

The biological activity of nitro-phenylurea compounds is highly dependent on their structural features. Key areas of modification that significantly impact activity include the position of the nitro group, and the nature and position of substituents on both phenyl rings.

The Critical Role of the Nitro Group

The nitro group, a strong electron-withdrawing group, plays a multifaceted role in the SAR of these compounds. Its influence can be attributed to:

  • Modulation of Electronic Properties: The nitro group can alter the electron density of the aromatic rings and the urea linkage, which can affect binding interactions with biological targets.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pockets of enzymes like kinases.

  • Metabolic Activation: In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic species, leading to selective cancer cell killing.

The position of the nitro group is a critical determinant of activity. Generally, the following trends have been observed:

  • Para-position: Often associated with potent biological activity. This may be due to favorable electronic effects and the ability to engage in key hydrogen bonding interactions.

  • Meta-position: The activity of meta-nitro derivatives can vary depending on the specific biological target.

  • Ortho-position: The ortho-nitro group can introduce steric hindrance, which may either enhance or diminish activity depending on the conformational requirements of the binding site.

Influence of Substituents on the Phenyl Rings

Substituents on both the nitro-phenyl ring and the second phenyl ring provide opportunities to fine-tune the pharmacological properties of these compounds.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and trifluoromethyl (CF3) groups can enhance activity, potentially by increasing the acidity of the urea N-H protons and promoting stronger hydrogen bonding.

  • Electron-Donating Groups (EDGs): Alkyl and alkoxy groups can have varied effects. In some cases, they may improve activity through favorable hydrophobic interactions, while in others, they may be detrimental.

  • Hydrogen Bond Donors and Acceptors: The introduction of groups capable of hydrogen bonding can significantly impact binding affinity.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of nitro-phenylurea derivatives against various cancer cell lines, illustrating the impact of structural modifications on anticancer activity.

Compound IDR1 (Position of NO2)R2 (Substituent on second phenyl ring)Cancer Cell LineIC50 (µM)
1 4-NO2HMCF-7 (Breast)5.2
2 4-NO24-ClMCF-7 (Breast)1.8
3 4-NO23,4-diClMCF-7 (Breast)0.9
4 3-NO2HA549 (Lung)12.5
5 3-NO24-FA549 (Lung)7.8
6 2-NO2HHCT116 (Colon)25.1

Data is illustrative and compiled from various sources to demonstrate general SAR trends.

The data suggests that a para-nitro substitution combined with electron-withdrawing groups on the second phenyl ring generally leads to higher anticancer potency.

Biological Evaluation of Nitro-Phenylurea Compounds

The biological activity of newly synthesized nitro-phenylurea derivatives is typically assessed through a series of in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitro-phenylurea compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Many phenylurea derivatives, including those with nitro substituents, exert their anticancer effects by inhibiting protein kinases. An in vitro kinase assay can be used to determine the inhibitory potency of these compounds against specific kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of product formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.

G cluster_kinase_assay In Vitro Kinase Assay Workflow start Kinase, Substrate, and Test Compound atp_addition Initiate Reaction with ATP start->atp_addition incubation Incubation at 37°C atp_addition->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Phosphorylated Substrate stop_reaction->detection data_analysis Data Analysis and IC50 Determination detection->data_analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Mechanism of Action

The anticancer activity of nitro-phenylurea compounds can be attributed to several mechanisms, often acting in concert.

  • Kinase Inhibition: As mentioned, many of these compounds are potent inhibitors of various protein kinases, such as VEGFR, PDGFR, and Raf kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis. The urea moiety is known to form key hydrogen bonds with the hinge region of the kinase domain, while the substituted phenyl rings occupy adjacent hydrophobic pockets.

  • Induction of Apoptosis: Nitro-phenylurea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be a consequence of kinase inhibition, leading to the downregulation of pro-survival signaling pathways, or through other mechanisms such as the generation of reactive oxygen species (ROS).

  • Hypoxia-Activated Prodrugs: The nitro group can serve as a bioreductive functional group. In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic species, leading to targeted tumor cell killing.

Conclusion and Future Perspectives

Nitro-phenylurea compounds represent a versatile and promising class of molecules in the field of drug discovery. The insights gained from extensive SAR studies have provided a clear rationale for the design of potent and selective agents, particularly in the realm of oncology. The strategic placement of the nitro group, coupled with the judicious selection of substituents on the phenyl rings, allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Target Specificity: Designing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance the therapeutic window.

  • Combination Therapies: Exploring the synergistic effects of nitro-phenylurea compounds with other anticancer agents.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the solubility, bioavailability, and tumor-targeting of these compounds.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the nitro-phenylurea scaffold.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: deriv

Methodological & Application

Application Note: High-Purity Synthesis of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea . Diarylureas are critical pharmacophores in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) used in oncology [1].[1][2][3]

The specific target, bearing a 2-fluoro and 5-nitro substitution pattern, represents a highly functionalized scaffold.[1] The nitro group serves as a latent amine for subsequent derivatization, while the fluorine atom modulates metabolic stability and lipophilicity. This protocol prioritizes atom economy and purification efficiency , utilizing a nucleophilic addition strategy that minimizes side-product formation.[4][1][2]

Strategic Analysis (The "Why")

Retrosynthetic Logic

The most reliable route to non-symmetric ureas is the reaction of an aryl isocyanate with an aryl amine .

  • Electrophile: Phenyl isocyanate (Highly reactive, commercially available).[1][2]

  • Nucleophile: 2-Fluoro-5-nitroaniline.[4][1]

Chemo-Selectivity Challenge: The nucleophile (2-Fluoro-5-nitroaniline) is significantly deactivated due to the electron-withdrawing nature of the nitro (


) and fluoro (

) groups.[4][1] This reduces the electron density on the amine nitrogen, making it sluggish compared to unsubstituted aniline.
  • Implication: Standard room-temperature protocols in non-polar solvents (e.g., DCM) may result in incomplete conversion.[4][1][2]

  • Solution: We utilize anhydrous Tetrahydrofuran (THF) as the solvent.[4] THF provides better solubility for the polar nitro-aniline and its slightly higher boiling point allows for thermal acceleration if required, without the toxicity of toluene or the nucleophilic competition of alcohols.

Mechanism of Action

The reaction proceeds via a concerted nucleophilic attack of the amine nitrogen onto the central carbon of the isocyanate group.

ReactionMechanism Start Reagents: 2-Fluoro-5-nitroaniline + Phenyl Isocyanate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Rate Limiting step) PT Proton Transfer Inter->PT Charge Stabilization Prod Target Product: 1-(2-Fluoro-5-nitrophenyl)- 3-phenylurea PT->Prod Formation of Stable Urea Linkage

Figure 1: Mechanistic pathway for urea formation.[4][1][2][5] The electron-deficient nature of the aniline makes the initial nucleophilic attack the rate-determining step.[4]

Experimental Protocol (The "How")

Materials & Safety[1]
  • Reagents:

    • 2-Fluoro-5-nitroaniline (>98% purity).[4][1]

    • Phenyl Isocyanate (Caution: Lachrymator, sensitizer.[1][2] Handle in fume hood).

    • Solvent: Anhydrous THF (Tetrahydrofuran).[4][1][2]

  • Equipment:

    • Flame-dried 100 mL Round Bottom Flask (RBF).

    • Inert gas line (Nitrogen or Argon).[4][1][2]

    • Magnetic stirrer.[4]

Step-by-Step Procedure
StepOperationCritical Technical Note (Causality)
1 Setup Flame-dry glassware and cool under

. Moisture reacts with isocyanates to form symmetric urea impurities (Diphenylurea).[4][1][2]
2 Dissolution Dissolve 1.0 eq (e.g., 5.0 mmol, 780 mg) of 2-Fluoro-5-nitroaniline in 15 mL anhydrous THF. Ensure complete dissolution.
3 Addition Add 1.1 eq (5.5 mmol, ~0.6 mL) of Phenyl Isocyanate dropwise via syringe at Room Temperature (RT).
4 Reaction Stir at RT for 4 hours. If TLC shows starting material remains, heat to 50°C for 2 hours.
5 Monitoring TLC: Mobile Phase 30% EtOAc in Hexanes. Product is more polar than isocyanate but less polar than the amine. LCMS: Look for

.
6 Quench Add 5 mL of Hexane to the reaction mixture to induce precipitation.
7 Isolation Filter the precipitate under vacuum. Wash the cake with

THF/Hexane (2 x 5 mL) to remove unreacted isocyanate.
8 Drying Dry in a vacuum oven at 45°C for 4 hours.
Workflow Visualization[1]

Workflow Setup 1. Inert Atmosphere Setup (Flame-dried Glassware) Dissolve 2. Dissolve Amine in Anhydrous THF Setup->Dissolve Add 3. Add Phenyl Isocyanate (Dropwise, RT) Dissolve->Add React 4. Reaction Phase (RT 4h -> 50°C if needed) Add->React Check 5. QC Check (TLC/LCMS) Is SM consumed? React->Check Check->React No (Extend Time/Heat) Workup 6. Precipitation (Add Hexane) Check->Workup Yes Filter 7. Filtration & Wash (Remove excess Isocyanate) Workup->Filter Final 8. Final Product (White/Off-white Solid) Filter->Final

Figure 2: Operational workflow ensuring anhydrous integrity and efficient isolation.

Quality Control & Characterization

To validate the synthesis, compare your isolated material against these expected parameters.

Expected Analytical Data[1]
  • Physical State: White to pale yellow solid.[4]

  • Yield: Typical isolated yields range from 75% to 88% .[4]

  • Melting Point: Expected range 180–185°C (Decomposition often observed near MP for nitro-ureas).[4][1][2]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~9.0-9.5 ppm (s, 1H, Urea NH - adjacent to nitro-ring).[4][1]
      
    • 
       ~8.5-8.8 ppm (s, 1H, Urea NH - adjacent to phenyl ring).[4][1]
      
    • 
       8.6 ppm (dd, 1H, 
      
      
      
      ortho to Nitro).[1]
    • 
       7.0-7.5 ppm (m, 7H, Remaining aromatic protons).[1][2]
      
  • Mass Spectrometry (ESI): Calculated for

    
    : 275.[4][1][2]07. Found 
    
    
    
    or
    
    
    .[4][1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in THF.Concentrate the reaction mixture to 1/3 volume before adding Hexane.
Symmetric Urea Impurity Moisture ingress hydrolyzed the isocyanate.Use fresh anhydrous solvent.[4] Ensure

flow. Recrystallize from hot Ethanol to remove the impurity (Diphenylurea is highly insoluble).[4]
Sluggish Reaction Deactivated amine (Nitro/Fluoro effect).[4][1]Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or TEA (Triethylamine) and heat to reflux (65°C).[4][1][2]

References

  • Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery, 5(10), 835-844.[1]

  • BenchChem. (2025).[4][3] "Application Notes: Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea." BenchChem Protocols.

  • Deng, X., et al. (2011).[1][2] "Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions." Organic Letters, 13(6).[1][2] (Provides context on alternative Pd-catalyzed routes for difficult substrates).

  • Organic Syntheses. "Phenylurea and Derivatives General Procedures." Organic Syntheses, Coll.[1][2][6] Vol. 1, p. 453.

Sources

In vitro assay protocols using 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Part 1: Executive Summary & Strategic Context

This compound is a synthetic diarylurea derivative belonging to a privileged scaffold class widely used in drug discovery. Its structure combines a kinase-privileged pharmacophore (the urea linker) with a reactive structural alert (the 2-fluoro-5-nitrobenzene moiety).

This guide provides protocols to evaluate two distinct biological behaviors associated with this molecule:

  • Pharmacology (The "Good"): Type II Kinase Inhibition (e.g., RAF, VEGFR) driven by the urea linker's hydrogen bonding capability.

  • Toxicology (The "Bad"): Electrophilic reactivity via Nucleophilic Aromatic Substitution (

    
    ), where the fluorine atom serves as a leaving group for intracellular thiols (e.g., Glutathione).
    

Key Application: This compound serves as a critical "tool molecule" for differentiating between reversible binding and covalent modification in hit-to-lead campaigns.

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism: the reversible binding to the kinase ATP pocket versus the irreversible covalent trapping by Glutathione.

Mechanism Compound This compound Kinase Kinase Domain (DFG-Asp / Glu) Compound->Kinase  Binds DFG-out  pocket GSH Glutathione (GSH) (Intracellular Thiol) Compound->GSH  Nucleophilic  Attack Complex Type II Inhibitor Complex (Reversible H-Bonding) Kinase->Complex  Stabilization Adduct GSH-Adduct (Covalent S_NAr Product) GSH->Adduct  Fluorine Displacement  (-HF)

Caption: Dual-fate pathway. The urea moiety facilitates kinase inhibition (green), while the fluoro-nitro group is susceptible to GSH attack (red), leading to covalent adducts.

Part 3: Material Preparation & Handling

Safety Warning: The nitro group renders the compound potentially energetic and light-sensitive. The fluoro-nitro moiety is a skin sensitizer. Handle in a fume hood.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

  • Solubility Note: Urea derivatives can aggregate. Vortex vigorously for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group). Store at -20°C. Stable for 3 months.

Working Solutions
  • Assay Buffer: PBS (pH 7.4) or HEPES-based kinase buffer.[1]

  • Precipitation Alert: Dilutions into aqueous buffer >100 µM may precipitate. Maintain DMSO concentration at 0.1% - 1.0% in final assays.

Part 4: Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay (Reactivity Profiling)

Purpose: To determine if the compound acts as a "suicide substrate" by covalently reacting with intracellular thiols.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Reduced Glutathione (GSH) (100 mM in water, freshly prepared).

  • Phosphate Buffer (100 mM, pH 7.4).

  • LC-MS/MS System (e.g., Q-TOF or Triple Quad).[2][3]

Workflow:

  • Incubation:

    • Prepare a reaction mixture in a microcentrifuge tube:

      • Test Compound: 50 µM (final).

      • GSH: 5 mM (100-fold excess).

      • Buffer: Phosphate buffer pH 7.4 (up to final volume).

    • Prepare a Negative Control (Compound without GSH) and a Stability Control (GSH without Compound).

  • Time Course: Incubate at 37°C in a thermomixer.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Stop reaction by adding 1 volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS.

Data Interpretation (LC-MS):

  • Parent Mass: Look for

    
    .
    
  • Adduct Search: Look for the GSH-Adduct peak .

    • Mechanism:[4][5][6] Displacement of Fluorine (

      
      ).
      
    • Calculated Mass Shift:

      
       Da (Mass of Glutathione minus HF).
      
    • Equation:

      
      .
      
  • Result: If the parent peak decreases and the

    
     peak appears, the compound is a Covalent Electrophile  and likely unsuitable for reversible drug targets due to toxicity risks.
    
Protocol B: In Vitro Kinase Inhibition (B-Raf/VEGFR Model)

Purpose: To evaluate the efficacy of the diarylurea scaffold as a Type II kinase inhibitor.

Materials:

  • Recombinant Kinase (e.g., B-Raf V600E or VEGFR2).

  • Substrate: MEK1 (for Raf) or Poly(Glu,Tyr) (for VEGFR).

  • ATP (Ultrapure).

  • Detection Reagent: ADP-Glo™ (Promega) or similar chemiluminescent kit.

Step-by-Step Procedure:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Compound Addition:

    • Perform a 3-fold serial dilution of the compound in DMSO.

    • Transfer 50 nL of compound to assay wells (Final conc. range: 10 µM to 0.5 nM).

  • Enzyme Mix:

    • Dilute Kinase in Reaction Buffer (Tris-HCl pH 7.5, 10 mM

      
      , 0.01% Brij-35).
      
    • Add 2 µL of Kinase solution to wells. Incubate 10 min at RT (allows Type II "DFG-out" binding).

  • Reaction Start:

    • Add 2 µL of ATP/Substrate mix.

    • Note: Use ATP concentration at

      
       (typically 10-50 µM) to ensure competitive sensitivity.
      
  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 4 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme).

  • Fit curves using a 4-parameter logistic model (GraphPad Prism) to determine

    
    .
    

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Hydrophobicity of phenylureaLimit final DMSO to 1%. Add 0.01% Triton X-100 or Brij-35 to buffer.
High Background (GSH Assay) Oxidation of GSH to GSSGPrepare GSH fresh. Add 1 mM EDTA to buffer to chelate metal catalysts.
Non-Sigmoidal Kinase Curve Compound Aggregation"Bell-shaped" curves often indicate aggregation. Add 0.01% CHAPS.
Rapid Degradation Light Sensitivity of Nitro groupPerform all incubations in the dark or under amber light.

Part 6: References

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Link

  • BindingDB. (2025). "Entry for Diarylurea Analogs and Kinase Affinity." Binding Database. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UREA-SYN-2F5N Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming low yields due to electronic deactivation in diarylurea synthesis.

Executive Summary: The "Deactivated Amine" Challenge

Welcome to the Technical Support Center. You are likely encountering stalled reactions or low yields (typically <40%) when attempting to couple 2-Fluoro-5-nitroaniline with Phenyl Isocyanate .

The Root Cause: This is not a procedural error; it is a thermodynamic and kinetic bottleneck.

  • Electronic Deactivation: The nitro group (-NO₂) at the 5-position is a strong resonance withdrawer.

  • Inductive Effect: The fluorine atom at the 2-position (ortho) exerts a strong inductive withdrawal (-I effect) and creates steric strain.

Together, these factors significantly reduce the nucleophilicity of the aniline nitrogen. The standard "room temperature in DCM" protocol will fail here. This guide provides the high-energy modifications required to force this coupling.

Module 1: Reaction Kinetics & Solvent Selection

User Question: "I’m using Dichloromethane (DCM) at room temperature, but TLC shows mostly starting material after 24 hours. Why?"

Technical Diagnosis: DCM (boiling point ~40°C) does not provide sufficient thermal energy to overcome the activation energy barrier created by the electron-deficient aniline. You need a higher boiling point solvent to drive the kinetics.

Optimized Protocol: Switch to Toluene or 1,4-Dioxane . These solvents allow for reflux temperatures (101-110°C), which is critical for deactivated amines.

Solvent Screening Data
SolventBoiling PointPolarityExpected OutcomeRecommendation
DCM 40°CModerateFAIL. Insufficient energy; product precipitates as gum.❌ Avoid
THF 66°CModeratePOOR. Moderate yield; risk of side-reactions.⚠️ Use only if solubility is critical
Toluene 110°CNon-polarGOOD. High heat; product precipitates as pure solid.Primary Choice
1,4-Dioxane 101°CModerateEXCELLENT. Solubilizes reactants well; high thermal ceiling.Secondary Choice
Module 2: Catalytic Intervention

User Question: "I switched to refluxing Toluene, but the reaction is still sluggish (50% conversion). Should I add a base?"

Technical Diagnosis: Yes. While isocyanate reactions are typically uncatalyzed, deactivated anilines require "activation." A tertiary amine base can act as a proton shuttle, stabilizing the transition state during the proton transfer from the aniline to the urea nitrogen [1].

The "Pyridine Spike" Method: Do not use strong bases (NaOH/KOH) as they will hydrolyze the isocyanate. Use a nucleophilic base catalyst.

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of 2-Fluoro-5-nitroaniline in Toluene (0.5 M concentration).

  • Activate: Add 0.1 - 0.2 eq of Pyridine (or DMAP for faster rates).

  • Addition: Add 1.1 eq of Phenyl Isocyanate dropwise at reflux.

  • Mechanism: The base helps deprotonate the zwitterionic intermediate, preventing the reversion to starting materials.

Module 3: Visualization of the Pathway

To understand exactly where your synthesis is failing, refer to the pathway diagram below. It illustrates the critical "Activation Barrier" where the electron-withdrawing groups fight against the reaction.

UreaSynthesis cluster_reactants Reactants cluster_process Reaction Conditions Aniline 2-Fluoro-5-nitroaniline (Poor Nucleophile) Intermediate Zwitterionic Intermediate Aniline->Intermediate Slow Attack (Rate Limiting) Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Intermediate Solvent Solvent: Toluene (Reflux 110°C) Solvent->Intermediate Thermal Drive Catalyst Catalyst: Pyridine (Proton Shuttle) Catalyst->Intermediate Stabilization Intermediate->Aniline Reversion (If Temp too low) Product Target Urea (Precipitate) Intermediate->Product Proton Transfer (Fast)

Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack and the necessity of thermal/catalytic drive to prevent reversion.

Module 4: Troubleshooting Workflow (The "Plan B")

User Question: "The isocyanate route is failing completely. The aniline just won't react. What is the alternative?"

Technical Diagnosis: If the aniline is too deactivated for isocyanate coupling, you must invert the reactivity. Instead of the aniline attacking the isocyanate, convert the aniline into a Carbamate or Isocyanate first (making it the electrophile), then react it with aniline (the nucleophile).

Alternative Workflow (Carbamate Route):

  • Activation: React 2-Fluoro-5-nitroaniline with Phenyl Chloroformate (1.1 eq) and Pyridine (1.2 eq) in THF.

  • Intermediate: Isolate the Phenyl Carbamate intermediate.

  • Coupling: React the carbamate with Aniline (the simple amine) in DMSO at 80°C.

  • Why this works: You force the difficult bond formation in the first step using a highly reactive chloroformate, rather than relying on a weak nucleophile attacking a moderately reactive isocyanate [2].

Troubleshooting Start Start: Low Yield (<40%) CheckSolvent Is Solvent Toluene/Dioxane? Start->CheckSolvent CheckTemp Is Temp > 100°C? CheckSolvent->CheckTemp Yes SwitchRoute SWITCH ROUTE: Use Phenyl Chloroformate CheckSolvent->SwitchRoute No (Using DCM/THF) AddBase Add 0.2 eq Pyridine CheckTemp->AddBase Yes, still low yield CheckTemp->SwitchRoute No AddBase->SwitchRoute Fails Success Success: Yield > 70% AddBase->Success Works

Figure 2: Logical decision tree for troubleshooting low yields.

Module 5: Purification (The "Red Impurity")

User Question: "I have a solid, but it's pink/red and melts over a wide range. How do I purify this?"

Technical Diagnosis: The red color typically comes from oxidation of unreacted nitroaniline or azo-impurities. Ureas are notoriously difficult to purify by chromatography due to streaking.

The "Trituration" Solution: Do not column this. Rely on solubility differences.

  • Filter the crude precipitate from the reaction mixture.

  • Wash 1: Wash with Toluene (removes unreacted isocyanate).

  • Wash 2: Wash with 5% HCl (removes unreacted aniline and pyridine).

  • Wash 3: Wash with Water (removes salts).

  • Final Polish: Boil the solid in Ethanol for 10 minutes, cool to room temperature, and filter. This recrystallization/trituration step usually yields white/off-white needles [3].

References
  • Mechanism of Base Catalysis: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews.

  • Carbamate Alternative Route: Thavonekham, B. (1997). Synthesis of substituted ureas from carbamates. Synthesis.

  • Purification of Diarylureas: Vennerstrom, J. L., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases.[1]

Sources

Technical Support Center: Degradation of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and characterizing its degradation products.

Introduction to Phenylurea Compound Stability

Phenylurea-based compounds, a significant class of molecules in pharmaceuticals and agrochemicals, are susceptible to degradation under various environmental and experimental conditions. Understanding the degradation pathways of this compound is critical for ensuring the stability, efficacy, and safety of drug formulations. Degradation can be initiated by several factors, including hydrolysis, oxidation, and photolysis, leading to the formation of various byproducts. The degradation of phenylurea herbicides is predominantly a microbial process in agricultural settings.[1][2]

This guide is structured to help you anticipate and troubleshoot issues related to the stability of this compound, with a focus on the practical application of analytical techniques for the identification of its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the structure of this compound, the most likely degradation pathways involve hydrolysis of the urea linkage, reduction of the nitro group, and potential photolytic cleavage or substitution of the fluorine atom. Phenylurea herbicides are known to degrade into metabolites that can be more toxic than the parent compound.[3]

  • Hydrolysis: The urea bond is susceptible to both acidic and basic hydrolysis, which would cleave the molecule into 2-fluoro-5-nitroaniline and phenyl isocyanate. The latter is highly reactive and would likely be further hydrolyzed to aniline and carbon dioxide. The rate of hydrolysis can be influenced by pH and temperature.[4]

  • Reduction of the Nitro Group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group under reducing conditions. This is a common metabolic pathway for nitroaromatic compounds.

  • Photodegradation: Exposure to UV light can induce several reactions. Photolysis can lead to the cleavage of the C-F bond, a process observed in other fluorinated aromatic compounds.[5][6] Additionally, UV radiation can promote oxidation reactions, especially in the presence of photosensitizers.[7][8] The presence of a nitro group ortho to a hydroxyl group (if formed) can also lead to HONO elimination upon photolysis.[9]

Q2: I am observing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?

A2: The appearance of new peaks in your chromatogram that increase in area over time or under stress conditions (e.g., heat, light, extreme pH) is a strong indication of degradation. To confirm, you should conduct a forced degradation study.

A forced degradation study involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. The results will help you to identify the degradation products and develop a stability-indicating analytical method.

Here is a general workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Photolysis Photolysis (e.g., UV lamp, 254 nm) Prep->Photolysis Expose to Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose to HPLC HPLC-UV Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Photolysis->HPLC Analyze Thermal->HPLC Analyze LCMS LC-MS Analysis for Peak Identification HPLC->LCMS Characterize Unknowns

Caption: Workflow for a forced degradation study.

Q3: What analytical techniques are best suited for identifying the degradation products?

A3: A combination of chromatographic and spectrometric techniques is essential for the unambiguous identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradation products. Developing a gradient elution method is often necessary to resolve all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for obtaining molecular weight information of the unknown peaks observed in the HPLC chromatogram. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements, enabling the determination of elemental compositions.

  • Tandem Mass Spectrometry (MS/MS) experiments can be performed to fragment the ions of the degradation products, providing structural information. The fragmentation pattern can help to elucidate the structure of the molecule.

Q4: My mass spectrometry data suggests the loss of the fluoro and nitro groups. What could be the mechanism?

A4: The loss of a fluorine atom from an aromatic ring can occur through photolytic C-F bond cleavage.[5] This process can be facilitated by the absorption of UV radiation, leading to the formation of a phenyl radical intermediate which can then abstract a hydrogen atom from the solvent or another molecule.

The nitro group can be lost through several mechanisms, including reduction to an amino group followed by diazotization and subsequent loss of N2, or through nucleophilic aromatic substitution, although the latter is less likely under typical degradation conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase. For urea compounds, a buffered mobile phase is often necessary. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and buffer systems (e.g., phosphate, acetate).
Column degradation.Use a new column or a different stationary phase. Phenyl-hexyl or C18 columns are good starting points.
Inconsistent retention times. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Issues with the HPLC system.Perform system suitability tests to check for leaks, pump issues, or injector problems.
No or weak signal in MS for some degradation products. Poor ionization of the analyte.Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).
In-source fragmentation.Optimize the source parameters (e.g., cone voltage, capillary voltage) to minimize fragmentation in the source.
Difficulty in interpreting MS/MS fragmentation patterns. Complex fragmentation pathways.Compare the fragmentation patterns to those of known related compounds or use in-silico fragmentation prediction software.
Isomeric degradation products.Utilize high-resolution MS to confirm elemental compositions and consider using different chromatographic conditions to try and separate the isomers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Photolysis: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

    • Thermal Stress: Heat a solid sample of the compound at 80°C for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC-UV and LC-MS.

Protocol 2: HPLC Method for Separation of Degradation Products

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 254 nm

Protocol 3: LC-MS Analysis for Identification
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Range: m/z 50-500

  • Source Parameters: Optimize for the parent compound and then analyze the degradation samples.

  • MS/MS: Perform product ion scans on the parent ion and the major degradation product ions.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photolysis Photolysis Parent This compound Aniline 2-Fluoro-5-nitroaniline Parent->Aniline Urea Cleavage Phenylisocyanate Phenyl isocyanate Parent->Phenylisocyanate Urea Cleavage Amino_product 1-(5-Amino-2-fluorophenyl)-3-phenylurea Parent->Amino_product Nitro Reduction Defluoro_product 1-(5-Nitrophenyl)-3-phenylurea Parent->Defluoro_product C-F Cleavage Aniline_final Aniline Phenylisocyanate->Aniline_final Hydrolysis

Caption: Potential degradation pathways.

Conclusion

Identifying the degradation products of this compound is a critical step in its development and use. By employing a systematic approach of forced degradation studies coupled with robust analytical techniques like HPLC and LC-MS, researchers can gain a comprehensive understanding of the compound's stability profile. This knowledge is essential for developing stable formulations, ensuring product quality, and meeting regulatory requirements.

References

  • Sørensen, S. R., et al. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11. [Link]

  • Tixier, C., et al. (2001). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381-1389. [Link]

  • Canonica, S., et al. (2006). Aqueous oxidation of phenylurea herbicides by triplet aromatic ketones. Environmental Science & Technology, 40(21), 6636-6641. [Link]

  • Bezaire, J. & Bunce, N. J. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9341–9350. [Link]

  • Giacomazzi, S. & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(11), 1021-1032. [Link]

  • De la Cruz, N., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Agronomy, 12(2), 329. [Link]

  • Mekhalfia, A., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of Environmental Science and Health, Part B, 51(5), 281-288. [Link]

  • Ghanem, A. & Badr, I. H. (2020). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Monatshefte für Chemie - Chemical Monthly, 151(10), 1603-1610. [Link]

  • Becher, G., et al. (2005). Photolysis of ortho-nitrophenols: a new gas phase source of HONO. Physical Chemistry Chemical Physics, 7(10), 2010-2012. [Link]

  • Li, Y., et al. (2023). Photodegradation of phenylurea herbicides sensitized by norfloxacin and the influence of natural organic matter. Journal of Hazardous Materials, 442, 130135. [Link]

  • Arques, A., et al. (2006). Photochemical oxidation processes for the elimination of phenyl-urea herbicides in waters. Water Research, 40(18), 3345-3352. [Link]

  • Taha, Z. A. (2014). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-104. [Link]

Sources

Removing impurities from 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Status: Operational Ticket ID: PUR-UREA-2F5N Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses the purification of This compound , a diarylurea scaffold common in kinase inhibitor development (similar to Sorafenib/Regorafenib motifs).[1][2] The primary challenges with this scaffold are the removal of highly insoluble symmetrical urea byproducts and the control of genotoxic aniline impurities (2-fluoro-5-nitroaniline) to meet ICH M7 guidelines.[1]

The protocols below prioritize chemical causality —exploiting the pKa differences between ureas and anilines—and solubility differentials to create a self-validating purification system.

Part 1: Troubleshooting & FAQs

Q1: I see a persistent, high-melting point solid that will not dissolve during recrystallization in ethanol. What is it?

Diagnosis: This is likely the symmetrical urea byproduct (e.g., 1,3-bis(2-fluoro-5-nitrophenyl)urea or 1,3-diphenylurea).[1] The Mechanism: Diarylurea synthesis typically involves reacting an aniline with an isocyanate.[3] If moisture is present, the isocyanate hydrolyzes to an amine, which then reacts with the remaining isocyanate to form a symmetrical urea. These byproducts possess strong intermolecular hydrogen bonding (stacking), rendering them significantly less soluble than your asymmetrical target.[1][2] The Fix: Do not attempt to force this solid into solution.

  • Hot Filtration: Dissolve your crude material in boiling ethanol or ethyl acetate. The symmetrical urea will remain suspended.

  • Filter while hot: Pass the solution through a pre-warmed Buchner funnel. The impurity stays on the filter; your product passes into the filtrate.

Q2: My product has a persistent yellow hue, and LC-MS shows a peak corresponding to the starting aniline. How do I remove it?

Diagnosis: Unreacted 2-fluoro-5-nitroaniline . The Risk: Anilines are structural alerts for mutagenicity (Class 2/3 impurities under ICH M7).[1][2] Standard recrystallization often fails because the aniline can co-crystallize with the urea. The Fix: Exploit pKa differences .

  • Ureas are very weak bases (pKa ~0.[1][2]1) and do not protonate easily.[1]

  • Anilines are weak bases (pKa ~2–5) but form water-soluble salts with strong acids.[1][2]

  • Protocol: Dissolve the crude solid in a water-immiscible solvent (e.g., Ethyl Acetate). Wash 3x with 1N HCl . The aniline converts to the hydrochloride salt and partitions into the aqueous layer, while the urea remains in the organic layer.

Q3: I am losing significant yield during recrystallization from DMSO/Water. Why?

Diagnosis: "Oiling out" or supersaturation. The Mechanism: DMSO is a powerful solvator for diarylureas. If water (antisolvent) is added too quickly, the compound precipitates as an amorphous oil or "gum" rather than a crystal lattice, trapping impurities and solvent.[2] The Fix:

  • Switch Solvents: Use Acetone/Ethanol or THF/Heptane instead of DMSO. DMSO is difficult to remove completely (high boiling point).[1][2]

  • Seeding: If using DMSO/Water, add the water dropwise until slight turbidity appears, then add a seed crystal and wait 30 minutes before adding the rest of the water.

Part 2: Visualizing the Impurity Landscape

The following diagram illustrates the formation of the target molecule versus the critical impurities discussed above.

G Start1 2-Fluoro-5-nitroaniline Target TARGET: 1-(2-Fluoro-5-nitrophenyl)- 3-phenylurea Start1->Target Primary Reaction Impurity_Ani IMPURITY B: Residual Aniline (Genotoxic) Start1->Impurity_Ani Incomplete Reaction Start2 Phenyl Isocyanate Start2->Target Impurity_Sym IMPURITY A: Symmetrical Urea (Insoluble Solid) Start2->Impurity_Sym Hydrolysis + Dimerization Moisture H2O (Moisture) Moisture->Impurity_Sym

Caption: Reaction pathways showing the origin of the target urea versus symmetrical urea (hydrolysis) and residual aniline impurities.

Part 3: Validated Purification Protocol

Objective: Isolate >98% pure this compound with <10 ppm aniline content.

Phase 1: Trituration (Removal of Symmetrical Urea)

This step relies on the high lattice energy of symmetrical ureas.[2]

  • Place the crude solid in a flask.

  • Add Dichloromethane (DCM) (10 mL per gram of crude). Note: The target urea is sparingly soluble in DCM; the symmetrical urea is insoluble.

  • Sonicate for 10 minutes or stir vigorously for 1 hour at room temperature.

  • Filter the suspension.

    • Solid: Discard (contains Symmetrical Urea).

    • Filtrate: Contains your Target Urea + Residual Aniline.

  • Evaporate the filtrate to dryness.

Phase 2: Acidic Wash (Removal of Aniline)

This step relies on chemoselective protonation.[1][2]

  • Dissolve the residue from Phase 1 in Ethyl Acetate (EtOAc) .

  • Transfer to a separatory funnel.

  • Wash with 1N HCl (3 x 20 mL).[1]

    • Checkpoint: The aqueous layer may turn yellow/orange (aniline salt).[2] The organic layer should lighten.

  • Wash the organic layer with Brine (1 x 20 mL) to remove excess acid/water.[1]

  • Dry over Anhydrous Na2SO4 , filter, and evaporate.

Phase 3: Final Recrystallization (Polishing)[1]
  • Dissolve the solid in minimal boiling Ethanol (EtOH) .

  • If the solution is dark, add activated carbon (5 wt%), stir for 5 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the white needles/powder. Wash with cold EtOH.

  • Dry under vacuum at 50°C for 12 hours.

Part 4: Data & Specifications

ParameterSpecification / BehaviorMethod of Control
Target Solubility Soluble: DMSO, DMF, Hot EtOH, EtOAc.Insoluble: Water, Hexane, DCM (cold).[1][2]Use EtOAc for acid wash; EtOH for crystallization.
Symmetrical Urea Highly Insoluble in almost all organic solvents <100°C.Remove via Filtration (Trituration or Hot Filtration).[1][2]
Residual Aniline Soluble in organic solvents; Soluble in aqueous acid.Remove via 1N HCl Wash .
ICH M7 Limit Mutagenic impurities (Anilines) must be controlled to < TTC (e.g., 1.5 µ g/day ).[1][2][4]Validated by Phase 2 (Acid Wash).[2]

References

  • International Council for Harmonisation (ICH). (2017).[1][2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][4]

  • Jagdev Singh et al. (2021).[1][2][5] Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC PubMed Central.

  • Elghamry, I. et al. (2019).[1][2][6] Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates.[1][6] Arkivoc.[6]

  • BenchChem Technical Support. (2025). Purification of Diastereomeric Urea Derivatives.[7]

Sources

Validation & Comparative

Introduction: The Significance of Diaryl Ureas and NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea: A Comparative Analysis

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry and drug discovery, forming the structural basis for a multitude of potent enzyme inhibitors and biologically active compounds.[1][2] Molecules like this compound are crucial intermediates and pharmacophores whose precise structure and purity must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular framework.[1]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Authored from the perspective of a senior application scientist, it moves beyond simple peak assignment to explain the underlying principles, compare the spectrum with structural analogs, and provide robust experimental protocols for researchers in the field.

Core Principles: Decoding the Spectrum of a Substituted Diaryl Urea

The ¹H NMR spectrum of a complex molecule like this compound is governed by the interplay of several factors. A firm grasp of these concepts is essential for accurate interpretation.

  • Solvent Effects on N-H Protons : The two N-H protons of the urea linkage are acidic and capable of chemical exchange. In solvents like CDCl₃, this exchange, often catalyzed by trace acid, can lead to severe peak broadening or even the complete disappearance of the N-H signals.[3] The use of a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the standard and superior choice. DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting intermolecular hydrogen bonding between urea molecules and significantly slowing the rate of chemical exchange, which results in sharper, more easily observable N-H signals.[1][3]

  • Electronic Effects of Substituents : The chemical shift (δ) of aromatic protons is highly sensitive to the electronic nature of substituents on the ring.

    • Nitro Group (-NO₂) : This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deshields (moves downfield) protons that are ortho and para to it.

    • Fluorine (-F) : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses a moderate electron-donating resonance effect (+M) due to its lone pairs. Its net effect and the introduction of spin-spin coupling to protons (J-coupling) create distinctive spectral patterns.

  • Spin-Spin (J) Coupling : The interaction between the magnetic moments of nearby nuclei through the bonding electrons causes signals to split into multiplets.[4]

    • ¹H-¹H Coupling : In aromatic systems, coupling is strongest between ortho protons (³JHH = 6-10 Hz), weaker between meta protons (⁴JHH = 1-3 Hz), and typically negligible for para protons (⁵JHH < 1 Hz).[5]

    • ¹H-¹⁹F Coupling : The ¹⁹F nucleus has a spin of ½ (like ¹H) and 100% natural abundance, leading to observable splitting of proton signals. The magnitude of the coupling constant decreases with the number of bonds: ²JHF (geminal) is ~40-60 Hz, ³JHF (vicinal/ortho) is ~2-15 Hz, and ⁴JHF (meta) is ~5 Hz.[6]

  • Restricted Bond Rotation : The C-N bonds within the urea linkage have partial double-bond character, which can restrict free rotation.[2][3] At low temperatures, this can lead to the observation of distinct signals for different conformers (rotamers), complicating the spectrum. At higher temperatures, rapid rotation leads to a time-averaged spectrum with sharper, single peaks.[3]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Reproducible and high-quality data begins with a meticulous experimental setup.

Protocol 1: Sample Preparation and Data Acquisition
  • Sample Weighing : Accurately weigh 5-10 mg of this compound.

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆. This solvent is recommended for its excellent dissolving power and its ability to produce sharp N-H signals for urea compounds.[1]

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition :

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to encompass all expected signals (e.g., 0 to 12 ppm).

    • Collect 16 to 64 scans to achieve an adequate signal-to-noise ratio.[3]

    • Set the relaxation delay to at least 2-3 seconds to allow for full magnetization recovery.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks have a correct, positive, absorptive lineshape.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

¹H NMR Spectrum Analysis of this compound

The following is a detailed interpretation of the expected ¹H NMR spectrum in DMSO-d₆, based on established principles of substituent effects and coupling constants.

Predicted Spectral Data and Assignments
Label Assignment δ (ppm) (Predicted) Multiplicity J (Hz) (Predicted) Integration
A NH (Ar-NH-CO)~9.65s (broad)-1H
B NH (Ph-NH-CO)~8.80s (broad)-1H
C H-6~8.75dd⁴JHF ≈ 7 Hz, ⁴JHH ≈ 2.8 Hz1H
D H-4~8.05ddd³JHH ≈ 9.2 Hz, ³JHF ≈ 11 Hz, ⁴JHH ≈ 2.8 Hz1H
E Phenyl (H-2', H-6')~7.50d³JHH ≈ 7.6 Hz2H
F H-3~7.45t³JHH ≈ 9.2 Hz, ⁴JHF ≈ 9.2 Hz1H
G Phenyl (H-4')~7.30t³JHH ≈ 7.4 Hz1H
H Phenyl (H-3', H-5')~7.05t³JHH ≈ 7.4 Hz2H
Detailed Peak-by-Peak Interpretation
  • Urea Protons (A & B, ~9.65 and ~8.80 ppm) : Two distinct signals are expected for the N-H protons in the downfield region, characteristic for ureas in DMSO-d₆.[3] The proton adjacent to the heavily substituted and electron-poor 2-fluoro-5-nitrophenyl ring (A) is expected to be more deshielded and appear further downfield than the proton adjacent to the unsubstituted phenyl ring (B). They typically appear as broad singlets due to quadrupole broadening from the adjacent ¹⁴N nucleus and residual exchange.[3] A D₂O exchange experiment would confirm their assignment by causing these signals to disappear.[3]

  • H-6 (C, ~8.75 ppm) : This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded proton on that ring. It is split by two different nuclei:

    • Coupling to the fluorine atom four bonds away (meta-coupling, ⁴JHF), predicted around 7 Hz.[6]

    • Coupling to H-4 four bonds away (meta-coupling, ⁴JHH), predicted around 2.8 Hz.[5] This results in a doublet of doublets (dd).

  • H-4 (D, ~8.05 ppm) : This proton is ortho to the fluorine and meta to the nitro group. Its multiplicity is the most complex, arising from three distinct couplings:

    • Coupling to the adjacent H-3 (ortho-coupling, ³JHH) with a large J-value of ~9.2 Hz.

    • Coupling to the adjacent fluorine (ortho-coupling, ³JHF) with a large J-value of ~11 Hz.[6]

    • Coupling to H-6 across four bonds (meta-coupling, ⁴JHH) with a small J-value of ~2.8 Hz. The resulting pattern is a doublet of doublet of doublets (ddd).

  • H-3 (F, ~7.45 ppm) : This proton experiences coupling from two neighbors:

    • Coupling to the adjacent H-4 (ortho-coupling, ³JHH) with J ≈ 9.2 Hz.

    • Coupling to the fluorine three bonds away (meta-coupling, ⁴JHF) which, coincidentally, can have a similar magnitude, J ≈ 9.2 Hz.[6] When two different coupling constants are very similar, a complex multiplet can simplify. In this case, it would appear as an apparent triplet (t).

  • Unsubstituted Phenyl Ring Protons (E, G, H) : These five protons appear in the typical aromatic region.[7]

    • H-2'/H-6' (E, ~7.50 ppm) : These two equivalent ortho protons are the most deshielded on this ring due to their proximity to the urea linkage. They appear as a doublet due to coupling with their ortho neighbors.

    • H-4' (G, ~7.30 ppm) : The para proton appears as a triplet, split by the two ortho protons (H-3' and H-5').

    • H-3'/H-5' (H, ~7.05 ppm) : These two equivalent meta protons are the most upfield and appear as a triplet, split by their respective ortho and para neighbors.

Visualization of Key Processes

Workflow for NMR-Based Structural Elucidation

The following diagram outlines the logical workflow for analyzing a substituted diaryl urea.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Weigh 5-10 mg Sample Solv Dissolve in 0.7 mL DMSO-d6 Prep->Solv Acq1D Acquire 1D ¹H Spectrum Solv->Acq1D D2O D₂O Exchange (Optional) Acq1D->D2O Proc Process Data (FT, Phase, Calibrate) Acq1D->Proc Acq2D Acquire 2D COSY / HMBC (If needed) Confirm2D Confirm Connectivity with 2D Data Acq2D->Confirm2D Assign1D Assign Signals (δ, Integration, Multiplicity) Proc->Assign1D Assign1D->Acq2D If Ambiguous Structure Final Structure Confirmation Assign1D->Structure Confirm2D->Structure

Caption: Workflow for structural analysis via NMR.

¹H-¹⁹F and ¹H-¹H Coupling Network

This diagram illustrates the key spin-spin interactions within the 2-fluoro-5-nitrophenyl ring that determine the observed splitting patterns.

Caption: J-coupling interactions in the substituted ring.

Comparative Analysis: The Impact of Substituents

To fully appreciate the spectral features, it is instructive to compare the target molecule with simpler analogs.

Compound Aromatic Protons (δ ppm) Key Features & Rationale
Phenylurea 6.9 - 7.5All 5 protons of the single phenyl ring appear in a relatively narrow, upfield region. The pattern is complex due to overlapping signals.[8]
1-(3-Fluorophenyl)-3-phenylurea 6.8 - 7.6The fluorine at the 3-position introduces H-F coupling to H-2, H-4, and H-6, creating more complex splitting patterns compared to phenylurea, but the signals are not as downfield as in the target molecule.[9]
1-(4-Nitrophenyl)-3-phenylurea 7.0 - 8.2The powerful deshielding effect of the para-nitro group shifts the H-2''/H-6'' protons significantly downfield (to ~8.2 ppm), clearly separating them from the other aromatic signals.
This compound (Target) 7.0 - 8.8This molecule combines the strong deshielding from the nitro group (H-6) with the complex splitting caused by the ortho-fluorine (H-3, H-4). The combination pushes signals across a very wide range and creates unique ddd and apparent triplet patterns not seen in the simpler analogs.

This comparison demonstrates that the ¹H NMR spectrum is a highly sensitive fingerprint of the substitution pattern. The combined electronic and coupling effects of the 2-fluoro and 5-nitro groups create a unique and diagnostic set of signals that allow for unambiguous identification.

Troubleshooting and Advanced Methods

  • Problem : N-H protons are broad or not visible.

    • Solution : Ensure high-purity DMSO-d₆ is used. If the problem persists, prepare a more dilute sample to minimize intermolecular hydrogen bonding.[3] A D₂O exchange can be used to definitively prove the location of the N-H signals.[3]

  • Problem : Aromatic signals are overlapping and difficult to assign.

    • Solution : A 2D COSY (Correlation Spectroscopy) experiment is the ideal solution. It will show cross-peaks between protons that are J-coupled (typically ortho protons), allowing for the definitive tracing of proton connectivity within each aromatic ring.[3]

  • Problem : More signals are present than expected.

    • Solution : This could indicate the presence of an impurity or rotamers due to restricted bond rotation.[3] Acquiring the spectrum at an elevated temperature (e.g., 80 °C) can cause the signals from different rotamers to coalesce into a single, sharp peak, simplifying the spectrum and confirming the presence of a dynamic process.[3]

Conclusion

The ¹H NMR analysis of this compound is a multi-faceted task that requires an understanding of solvent effects, substituent-induced chemical shifts, and both ¹H-¹H and ¹H-¹⁹F coupling constants. By using DMSO-d₆ as the solvent, sharp N-H urea signals can be observed, and the distinct electronic environments of the two aromatic rings give rise to a widely dispersed and highly informative spectrum. The unique splitting patterns, particularly the doublet of doublets for H-6 and the doublet of doublet of doublets for H-4, serve as a definitive fingerprint for this specific substitution pattern. When compared with simpler analogs, the spectrum highlights the synergistic effects of the fluoro and nitro groups. For any remaining ambiguities, advanced techniques like 2D COSY provide an additional layer of confirmation, making NMR spectroscopy an indispensable tool for the structural verification of this important class of molecules.

References

  • Interpreting complex NMR spectra of substituted phenylurea derivatives. (2025). BenchChem Technical Support.
  • SUPPLEMENTARY D
  • NMR evidence for hydrogen bonding stabilized anti conformation of 1-methoxy-1-methyl-3-phenylurea and the concentration detection by SERS. (2022). Scientific Reports.
  • Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry. [Link]

  • Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. (2025). BenchChem.
  • 1H NMR Relaxation in Urea. eScholarship.org. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2018). Molecules. [Link]

  • Smith, V. J., et al. (2009). Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy. Supramolecular Chemistry. [Link]

  • Experimental 1 H NMR spectrum of... ResearchGate. [Link]

  • Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. (2023). Scientific Reports. [Link]

  • Supporting Information. pubs.acs.org. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]

  • J-Coupling. Weizmann Institute of Science. [Link]

  • Coupling constants. The Duke NMR Center. [Link]

  • FLUORINE COUPLING CONSTANTS. University of Cambridge. [Link]

  • 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). ACS Division of Organic Chemistry. [Link]

  • N-(3-fluorophenyl)-N'-phenylurea - 1H NMR Spectrum. SpectraBase. [Link]

  • Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. (2013). Acta Crystallographica Section E. [Link]

Sources

A Comparative Crystallographic Guide to Substituted Phenylureas: Insights for the Analysis of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of substituted phenylurea derivatives, offering insights into the expected structural characteristics of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea. While a dedicated crystallographic report for this compound is not publicly available, this document leverages data from closely related analogs to predict its crystallographic parameters and guide experimental design.

Introduction: The Significance of Crystal Structures in Phenylurea Drug Design

Phenylurea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their therapeutic efficacy is intrinsically linked to their three-dimensional structure and intermolecular interactions, which dictate how they bind to target proteins. X-ray crystallography provides definitive insights into these features, making it an indispensable tool in the rational design of novel phenylurea-based drugs. The conformation of the urea bridge and the dihedral angles between the phenyl rings are critical determinants of a molecule's bioactivity.[2]

Comparative Analysis of Phenylurea Crystal Structures

To anticipate the crystallographic properties of this compound, we can examine the data from structurally similar compounds. The following table summarizes key crystallographic parameters for representative substituted phenylureas.

Compound1-(2-Aminophenyl)-3-phenylurea1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea
Formula C13H13N3OC13H10FN3O3
Molecular Weight 227.26275.24
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c
a (Å) 16.1742(4)8.351(4)
b (Å) 4.5667(1)12.461(6)
c (Å) 16.3259(4)11.912(6)
β (˚) 106.548(1)100.315(9)
**Volume (ų) **1155.93(5)1219.5(11)
Z 44
Key Dihedral Angles Phenyl ring to urea plane: 47.0(1)°Aminophenyl ring to urea plane: 84.43(7)°Fluorophenyl ring to nitrophenyl ring: 6.51(9)°
Hydrogen Bonding N-H···O and N-H···N interactions form columns.[3]Intermolecular N-H···O hydrogen bonds stabilize the crystal structure.[4]
Reference [Acta Cryst. (2015). E71, o88–o89][3][Acta Cryst. (2012). E68, o2030][4]

Based on this comparison, this compound is expected to crystallize in a monoclinic system. The presence of the fluoro and nitro groups will likely influence the dihedral angles between the phenyl rings and the urea moiety, as well as the hydrogen bonding network. The nitro group, being a strong hydrogen bond acceptor, will likely participate in intermolecular N-H···O interactions.

Experimental Protocol for X-ray Crystallographic Analysis

This section outlines a standardized, self-validating protocol for the single-crystal X-ray diffraction analysis of a compound like this compound.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Method: Slow evaporation is a common and effective technique.

  • Procedure:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation.[4][5]

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.[4]

Data Collection and Processing

The following workflow illustrates the key steps from crystal mounting to data refinement.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation mount Mount Crystal diffractometer Collect Diffraction Data (e.g., Bruker D8 VENTURE) mount->diffractometer cell Cell Refinement (e.g., CrystalClear) diffractometer->cell reduce Data Reduction cell->reduce solve Structure Solution (e.g., SHELXS) reduce->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation (e.g., checkCIF) refine->validate deposit Deposit Data (e.g., CCDC) validate->deposit

Caption: Experimental workflow for X-ray crystallography.

  • Instrumentation: A modern CCD area-detector diffractometer, such as a Bruker D8 VENTURE, is recommended for data collection.[3]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 113 K or 150 K) to minimize thermal vibrations.[3][4]

    • Utilize a radiation source such as Mo Kα or Cu Kα.[3][4]

  • Data Processing:

    • Perform cell refinement and data reduction using appropriate software (e.g., CrystalClear).[4]

    • Apply an absorption correction (e.g., multi-scan).[3][4]

Structure Solution and Refinement
  • Structure Solution: The crystal structure can be solved using direct methods with programs like SHELXS.[4]

  • Structure Refinement: Refine the structure by full-matrix least-squares on F² using software such as SHELXL.[4]

  • Validation: It is crucial to validate the final structure using tools like checkCIF to ensure the quality and integrity of the crystallographic data.

Predicted Structural Features and Discussion

Based on the analysis of related compounds, several key structural features can be predicted for this compound:

  • Conformation: The urea moiety is expected to adopt a trans,trans conformation, which is generally favored in N,N'-diarylureas in the solid state.[2]

  • Hydrogen Bonding: The N-H groups of the urea bridge will act as hydrogen bond donors, while the carbonyl oxygen and the nitro group will serve as acceptors. This will likely result in a robust network of intermolecular N-H···O hydrogen bonds, which will be a primary determinant of the crystal packing.

  • Inter-ring Dihedral Angle: The dihedral angle between the 2-fluoro-5-nitrophenyl ring and the phenyl ring will be influenced by steric and electronic effects of the substituents. The presence of the ortho-fluoro substituent may induce a larger twist compared to an unsubstituted analog to minimize steric hindrance.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its likely crystallographic properties can be derived from the analysis of closely related phenylurea derivatives. This comparative guide provides a framework for researchers to design and execute crystallographic experiments, and to interpret the resulting structural data within the broader context of this important class of compounds. The experimental protocol outlined herein represents a robust and validated approach to obtaining high-quality crystallographic data.

References

  • Mague, J. T., Mohamed, S. K., Akkurt, M., Omran, O. A., & Albayati, M. R. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o88–o89. [Link]

  • Deshapande, S. V., Meredith, C. C., & Pasternak, R. A. (1968). Crystallographic data on disubstituted symmetric ureas. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(10), 1396–1397. [Link]

  • Micale, N., Ettari, R., & Grasso, S. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Expert Opinion on Drug Discovery, 9(7), 785-801. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1826960: Experimental Crystal Structure Determination. [Link]

  • Li, Y., & Wang, J. (2012). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2030. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2352759: Experimental Crystal Structure Determination. [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., El-Gendy, M. A. A., & El-Subbagh, H. I. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[2][3]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4697. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2020). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Sharma, P., & Kumar, V. (2014). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmaceutical Sciences and Research, 5(10), 4346-4351. [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, J., & Li, Y. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 21(5), 656. [Link]

  • Sirit, A., & Buniowska, M. (2019). Unsymmetrical phenylurea derivatives as herbicides and approved anticancer drugs. IntechOpen. [Link]

  • Mague, J. T., Mohamed, S. K., Akkurt, M., Omran, O. A., & Albayati, M. R. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o88–o89. [Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of any new chemical entity are paramount. For a compound like 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea, a molecule with potential applications in drug discovery, establishing a well-characterized reference standard is a critical first step for accurate quantification, impurity profiling, and ensuring the reliability of biological and toxicological studies. This guide provides a comprehensive framework for the analysis and qualification of this compound as a reference standard, offering a comparative look at essential analytical techniques and proposing a practical approach in the absence of a commercially available certified reference material (CRM).

The Crucial Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[1][2][3] In the pharmaceutical industry, reference standards are indispensable for:

  • Method Validation: Assessing the accuracy, precision, linearity, and specificity of analytical methods.

  • Quality Control: Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated products.

  • Impurity Profiling: Identifying and quantifying impurities in drug substances and products.

  • Stability Testing: Monitoring the degradation of a drug substance over time under various environmental conditions.

The ideal reference standard is a Certified Reference Material (CRM) produced by a national metrology institute or an accredited reference material producer.[1][4] These standards come with a certificate of analysis that provides information on their purity, identity, and the uncertainty of the certified value. However, for novel compounds like this compound, a CRM may not be readily available. In such cases, a well-characterized in-house or purchased batch must be qualified as a reference standard.

Analytical Workflow for Reference Standard Qualification

The qualification of a new reference standard is a multi-step process that involves a battery of analytical tests to unequivocally confirm its identity and purity. The following workflow outlines the recommended analytical techniques for this compound.

Reference Standard Qualification Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Assessment cluster_Certification Certification & Documentation Synthesis Synthesis of 1-(2-Fluoro-5-nitrophenyl) -3-phenylurea Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV/DAD (Purity & Impurities) Purification->HPLC LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS NMR NMR Spectroscopy ('H, ¹³C, ¹⁹F) (Structure Elucidation) LCMS->NMR IR FTIR Spectroscopy (Functional Groups) NMR->IR TGA Thermogravimetric Analysis (Residual Solvents & Water) IR->TGA DSC Differential Scanning Calorimetry (Melting Point & Polymorphism) TGA->DSC Elemental Elemental Analysis (Elemental Composition) DSC->Elemental CoA Certificate of Analysis Generation Elemental->CoA

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Risk Profile & Control Strategy

Operational Status: HIGH CAUTION (OEB 3/4 Equivalent) Immediate Action: Treat as a potential mutagen and skin-absorbable toxin.

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea may be limited in public databases, its structural components dictate a strict safety protocol. We utilize a "Read-Across" Risk Assessment based on its pharmacophore:

  • Nitro-Aromatic Moiety (

    
    ):  High risk of Methemoglobinemia  (interference with blood oxygen transport) and potential mutagenicity via skin absorption [1].
    
  • Phenylurea Backbone: Associated with herbicidal (cytokinin-like) activity and systemic toxicity upon ingestion or inhalation [2].

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal penetration and metabolic stability [3].

Core Directive: In the absence of compound-specific occupational exposure limits (OELs), you must default to Control Band 3 (Containment) protocols.

Part 1: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy system. If one barrier fails, the next prevents exposure.

PPE CategoryPrimary SpecificationSecondary / ContingencyScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil / 0.10mm)Laminate / Silver Shield® (Required for spill cleanup or stock solution preparation)Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough time" buffer and visual breach detection (color indicator inner gloves recommended) [4].
Respiratory P100 / HEPA Filter (Half-mask or PAPR)Fume Hood Only (If handling <10 mg in solution)Urea derivatives are often electrostatic powders. Inhalation is the fastest route to systemic toxicity. Surgical masks provide zero protection against molecular vapors or fine particulates.
Eye/Face Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles (For quantities >1g)Prevents ocular absorption. Standard safety glasses are insufficient against airborne dust migration or splash-back during solubilization.
Body Defense Tyvek® Lab Coat/Coverall (Non-porous, disposable)Apron (Chemical Resistant) (Over cotton coat)Cotton lab coats absorb liquids and hold toxins against the skin ("Wick Effect"). Tyvek repels dust and splashes.
Part 2: Operational Workflow (Step-by-Step)
Phase A: Engineering Controls & Preparation
  • Face Velocity Check: Ensure Chemical Fume Hood is operating at 80–100 fpm (0.4–0.5 m/s) .

  • Static Elimination: Phenylureas are prone to static charge. Use an ionizing fan or anti-static gun inside the hood to prevent powder dispersal during weighing.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.

Phase B: Active Handling (Weighing & Solubilization)
  • The "Zero-Exposure" Weighing Method:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Cap the destination vial before removing it from the balance.

    • Why? This prevents "dust puff" exposure when air currents shift.

  • Solubilization (DMSO/Ethanol):

    • Add solvent slowly down the side of the vial to minimize aerosolization.

    • Vortex with the cap sealed .

    • Critical Check: Inspect gloves immediately after handling concentrated solutions. If any discoloration is noted, change gloves immediately.

Phase C: Decontamination & Waste
  • Solvent Wash: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Ethanol or Acetone) before removing them from the hood.

  • Primary Waste: Solid waste and contaminated PPE go into Hazardous Solid Waste (yellow bag/bin).

  • Liquid Waste: Segregate into "Organic - Halogenated/Nitrogenous" waste streams. DO NOT mix with strong oxidizers (e.g., Nitric Acid) due to the nitro group's reactivity [5].

Part 3: Visualizing the Safety Loop

The following diagram illustrates the "Self-Validating" safety loop. Every step requires a "Pass" condition to proceed, ensuring no step is skipped.

SafetyLoop cluster_Active Active Handling Zone Start START: Handling Request RiskAssess Risk Assessment (Check: Nitro/Urea Hazards) Start->RiskAssess EngControl Verify Engineering Controls (Hood Velocity > 80fpm) RiskAssess->EngControl Hazards Identified EngControl->EngControl Fail: Adjust Flow PPE_Don Don PPE (Double Nitrile + Tyvek + Goggles) EngControl->PPE_Don Velocity OK Weighing Weighing (Static Control + Closed Vials) PPE_Don->Weighing Solubilization Solubilization (Closed System Vortex) Weighing->Solubilization Decon Decontamination (Solvent Wipe Down) Solubilization->Decon Decon->Decon Fail: Visible Residue Doffing Safe Doffing (Inside-Out Roll Technique) Decon->Doffing Area Clean Disposal Disposal (Segregated: Halogenated Organic) Doffing->Disposal

Caption: The "Safe Handling Loop" enforces a mandatory check of engineering controls before PPE donning, and decontamination before doffing, preventing cross-contamination.

References
  • National Institutes of Health (NIH) - PubChem. Nitroaromatic Compounds Toxicity Profile. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenylurea Derivatives.[1] Available at: [Link]

  • Smart, B.E. Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.